(Rac)-Saphenamycin
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
634600-55-8 |
|---|---|
Molecular Formula |
C23H18N2O5 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
6-[1-(2-hydroxy-6-methylbenzoyl)oxyethyl]phenazine-1-carboxylic acid |
InChI |
InChI=1S/C23H18N2O5/c1-12-6-3-11-18(26)19(12)23(29)30-13(2)14-7-4-9-16-20(14)24-17-10-5-8-15(22(27)28)21(17)25-16/h3-11,13,26H,1-2H3,(H,27,28) |
InChI Key |
AXHGAUSFRHOIGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)O)C(=O)OC(C)C2=C3C(=CC=C2)N=C4C(=N3)C=CC=C4C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Saphenamycin; Racemic ssaphenamycin; |
Origin of Product |
United States |
Foundational & Exploratory
In-depth Analysis of (Rac)-Saphenamycin's Mechanism as a gp41 Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The global fight against Human Immunodeficiency Virus Type 1 (HIV-1) necessitates the continuous exploration of novel therapeutic agents that target various stages of the viral life cycle. One of the most critical steps for HIV-1 infection is the fusion of the viral envelope with the host cell membrane, a process mediated by the viral glycoprotein gp41. This makes gp41 a prime target for the development of entry inhibitors. Among the compounds identified as potential gp41 inhibitors is (Rac)-Saphenamycin, a synthetic molecule that has demonstrated anti-HIV-1 activity. This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of this compound as a gp41 inhibitor, with a focus on available data, experimental methodologies, and the underlying molecular interactions.
The HIV-1 Fusion Cascade and the Role of gp41
The entry of HIV-1 into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein gp120 to the CD4 receptor on the surface of target cells, such as T-helper cells and macrophages.[1][2] This initial binding triggers conformational changes in gp120, exposing a binding site for a coreceptor, either CCR5 or CXCR4.[1][2] Coreceptor binding induces further dramatic conformational rearrangements in the transmembrane subunit, gp41.
The gp41 protein is initially in a metastable, non-fusogenic state. Upon activation, it undergoes a series of transformations. A hydrophobic "fusion peptide" at the N-terminus of gp41 is inserted into the host cell membrane.[3] Subsequently, two heptad repeat regions within the gp41 ectodomain, designated as the N-terminal heptad repeat (NHR) and the C-terminal heptad repeat (CHR), interact. The NHR region forms a trimeric coiled-coil, and the CHR region folds back to pack into the grooves of the NHR trimer in an antiparallel manner. This process results in the formation of a highly stable six-helix bundle (6HB), a trimer of hairpins, which brings the viral and cellular membranes into close proximity, facilitating membrane fusion and the release of the viral core into the cytoplasm.[1]
This compound as a gp41 Inhibitor
This compound has been identified as an inhibitor of HIV-1 entry, with its mechanism of action attributed to the targeting of gp41. While detailed experimental data on the inhibitory activity of this compound is limited in publicly accessible literature, computational studies have provided valuable insights into its potential binding mode and mechanism.
Molecular Interactions and Binding Site
A key study utilizing structure-based virtual screening and molecular dynamics simulations has shed light on the putative interaction between this compound and gp41. This research suggests that this compound interacts with a critical region of the gp41 NHR.
Key Interaction:
-
π-π Stacking with Tryptophan 571 (Trp571): Molecular docking simulations indicate that this compound engages in π-π stacking interactions with the aromatic ring of the Trp571 residue located within the NHR of gp41.[4] This interaction is believed to be a crucial component of its inhibitory activity.
The following diagram illustrates the proposed binding of this compound to the gp41 NHR, preventing the formation of the six-helix bundle.
References
(Rac)-Saphenamycin: An In-depth Technical Guide on its Antibacterial Mode of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Saphenamycin, a phenazine antibiotic produced by Streptomyces canarius, has demonstrated notable antibacterial activity, particularly against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[1] This technical guide provides a comprehensive overview of the current understanding and postulated mechanisms of the antibacterial action of this compound. Drawing on the known bioactivities of phenazine compounds, this document outlines the likely molecular targets and cellular disruptions caused by Saphenamycin. Furthermore, it details essential experimental protocols for the elucidation of its precise mode of action, presents available quantitative data, and utilizes visualizations to depict key pathways and experimental workflows.
Introduction to this compound
Saphenamycin is a heterocyclic nitrogen-containing compound belonging to the phenazine class of antibiotics.[1][2] These redox-active secondary metabolites are known for their broad-spectrum antimicrobial properties.[3][4] The racemic form, this compound, has been synthesized and shown to possess potent antibacterial activity comparable to the natural product, indicating that its chirality does not significantly influence its antibacterial efficacy.[1][5] Its activity against drug-resistant pathogens underscores its potential as a lead compound for novel antibiotic development.
Postulated Antibacterial Mode of Action
While direct, in-depth studies on the specific molecular mechanisms of this compound are limited, the extensive research on related phenazine antibiotics allows for the formulation of a well-grounded hypothesis regarding its mode of action. The antibacterial activity of phenazines is generally attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS) and interference with cellular respiration.
Generation of Reactive Oxygen Species (ROS)
A primary proposed mechanism for phenazine antibiotics is the intracellular generation of ROS. This compound, through its redox-active phenazine core, can accept electrons from cellular reducing agents, such as NADH or NADPH. In the presence of oxygen, these reduced phenazines can then transfer the electron to molecular oxygen, generating superoxide radicals (O₂⁻). This process can initiate a cascade of reactions, producing other ROS like hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH).[6] These ROS can cause widespread cellular damage by oxidizing lipids, proteins, and nucleic acids, ultimately leading to bacterial cell death.
Caption: Postulated mechanism of ROS generation by this compound.
Disruption of the Electron Transport Chain
Phenazines can act as electron shuttles, accepting electrons from components of the bacterial electron transport chain (ETC) and transferring them prematurely to terminal electron acceptors like oxygen. This uncoupling of the ETC disrupts the proton motive force, leading to a decrease in ATP synthesis and ultimately inhibiting cellular energy production. This action can contribute to the bactericidal effects of this compound.
Caption: Disruption of the bacterial electron transport chain by this compound.
Membrane Damage
Some phenazine compounds have been shown to directly interact with and disrupt the integrity of bacterial cell membranes.[7] This can lead to the leakage of essential intracellular components and dissipation of the membrane potential, contributing to cell death. While not definitively shown for Saphenamycin, this remains a plausible secondary mechanism of action.
Quantitative Data
The following tables summarize the available quantitative data on the antibacterial activity of this compound and its analogues.
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Bacterial Strain | MIC (µg/mL) | Reference |
| Staphylococcus aureus (fusidic acid and rifampicin resistant) | 0.1 - 0.2 | [1] |
Table 2: Minimum Inhibitory Concentrations (MIC) of Saphenamycin Analogues against Bacillus subtilis
| Analogue | MIC (µg/mL) | Reference |
| Analogue 1 | 0.07 | [8] |
| Analogue 2 | 3.93 | [8] |
| ... (data for 8 analogues) | ... | [8] |
Detailed Experimental Protocols
To further elucidate the precise mode of action of this compound, the following experimental protocols are recommended.
Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Method: Broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).
-
Include positive (no antibiotic) and negative (no bacteria) growth controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the antibiotic at which there is no visible turbidity.
-
Assay for Reactive Oxygen Species (ROS) Generation
This protocol measures the intracellular production of ROS in bacteria upon exposure to this compound.
-
Method: Using the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).
-
Procedure:
-
Grow the bacterial culture to the mid-logarithmic phase.
-
Wash and resuspend the cells in a suitable buffer (e.g., phosphate-buffered saline, PBS).
-
Load the cells with DCFH-DA, which is deacetylated intracellularly to non-fluorescent DCFH.
-
Treat the cells with different concentrations of this compound.
-
In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm and 525 nm, respectively) using a fluorescence microplate reader or flow cytometer.
-
A known ROS inducer (e.g., H₂O₂) can be used as a positive control.
-
Assessment of Cell Membrane Integrity
This protocol evaluates the ability of this compound to disrupt the bacterial cell membrane.
-
Method: Using the membrane potential-sensitive dye DiSC₃(5) or the nucleic acid stain Propidium Iodide (PI).
-
Procedure (using PI):
-
Prepare a bacterial suspension in a suitable buffer.
-
Treat the cells with various concentrations of this compound.
-
Add PI to the cell suspension. PI can only enter cells with compromised membranes and intercalates with DNA, leading to a significant increase in fluorescence.
-
Measure the fluorescence intensity (e.g., excitation at 535 nm, emission at 617 nm).
-
A membrane-disrupting agent like polymyxin B can serve as a positive control.
-
Caption: Experimental workflow for elucidating the antibacterial mode of action.
Conclusion
This compound represents a promising antibacterial agent with potent activity against clinically relevant pathogens. Based on the known mechanisms of other phenazine antibiotics, its mode of action is likely multifaceted, primarily involving the induction of oxidative stress through the generation of reactive oxygen species and the disruption of the bacterial electron transport chain. Further targeted research employing the experimental protocols outlined in this guide is crucial to definitively establish its molecular targets and cellular effects. Such studies will be invaluable for the rational design and development of novel Saphenamycin-based therapeutics to combat the growing threat of antibiotic resistance.
References
- 1. First synthesis of racemic saphenamycin and its enantiomers. investigation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Saphenamycin, a novel antibiotic from a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A phenazine-inspired framework for identifying biological functions of microbial redox-active metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The zeamine antibiotics affect the integrity of bacterial membranes [biblio.ugent.be]
- 8. Solid-phase synthesis of new saphenamycin analogues with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Purification and Characterization of (Rac)-Saphenamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saphenamycin is a phenazine antibiotic with a range of biological activities, including antibacterial and anti-HIV-1 properties.[1] This document provides detailed application notes and protocols for the purification and characterization of racemic Saphenamycin, referred to as (Rac)-Saphenamycin. The methodologies described herein are compiled from published procedures for Saphenamycin, its analogues, and related phenazine compounds, offering a comprehensive guide for researchers in medicinal chemistry, drug discovery, and pharmacology.
Data Presentation
Table 1: Physicochemical Properties of Saphenamycin
| Property | Value | Reference |
| Molecular Formula | C₂₃H₁₈N₂O₅ | [2] |
| Molecular Weight | 402.40 g/mol | [2] |
| Appearance | Yellow crystals | [3] |
| CAS Number | 634600-55-8 | [2] |
Table 2: Antimicrobial Activity of Saphenamycin Analogues
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Saphenamycin Analogue 1 | Bacillus subtilis | 0.07 | [1] |
| Saphenamycin Analogue 2 | Bacillus subtilis | 0.15 | [1] |
| Saphenamycin Analogue 3 | Bacillus subtilis | 3.93 | [1] |
| Saphenamycin Analogue 4 | Proteus mirabilis | >100 | [1] |
Experimental Protocols
Disclaimer: The following protocols are representative methods based on the purification and characterization of phenazine antibiotics and synthetic analogues of Saphenamycin.[1][3][4][5] Researchers should optimize these protocols based on their specific experimental conditions and available instrumentation.
Protocol 1: Purification of this compound by Silica Gel Column Chromatography
This protocol describes the purification of crude this compound using silica gel column chromatography.
Materials:
-
Crude this compound extract
-
Silica gel (60-120 mesh)
-
Solvents: n-hexane, ethyl acetate, methanol, chloroform (all HPLC grade)
-
Glass column with stopcock
-
Sand
-
Collection tubes
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Column Packing:
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a layer of sand (approximately 1-2 cm).
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the column and allow it to settle, gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the initial mobile phase (e.g., a mixture of n-hexane and ethyl acetate).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent system (e.g., 9:1 n-hexane:ethyl acetate).
-
Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate and then introducing methanol or chloroform. A suggested gradient could be:
-
n-hexane:ethyl acetate (from 9:1 to 1:1)
-
ethyl acetate:methanol (from 99:1 to 9:1)
-
-
Collect fractions of a consistent volume (e.g., 10-20 mL).
-
-
Fraction Analysis:
-
Monitor the separation by spotting each fraction on a TLC plate.
-
Develop the TLC plate in an appropriate solvent system (e.g., 7:3 n-hexane:ethyl acetate).
-
Visualize the spots under a UV lamp.
-
Pool the fractions containing the pure this compound.
-
-
Solvent Evaporation:
-
Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Protocol 2: Characterization of this compound
This protocol outlines the analytical techniques for confirming the identity and purity of the purified this compound.
A. High-Performance Liquid Chromatography (HPLC)
-
System: A standard HPLC system with a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be: 0-5 min, 10% B; 5-25 min, 10-90% B; 25-30 min, 90% B.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm and 365 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve a small amount of the purified compound in the initial mobile phase.
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrument: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To determine the proton environment.
-
¹³C NMR: To determine the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): To establish connectivity and aid in structural elucidation.
-
C. Mass Spectrometry (MS)
-
Instrument: An electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer.
-
Analysis: Determine the molecular weight of the compound from the [M+H]⁺ or [M-H]⁻ ion peak. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the purification and characterization of this compound.
Signaling Pathways
Antibacterial Mechanism of Action
Phenazine antibiotics like Saphenamycin are known to act as electron shuttles, leading to the generation of reactive oxygen species (ROS) which cause cellular damage and bacterial cell death.[6][7]
Caption: Proposed antibacterial mechanism of this compound via ROS generation.
Anti-HIV-1 Mechanism of Action
This compound has been identified as an inhibitor of the HIV-1 glycoprotein gp41, which is crucial for the fusion of the viral and host cell membranes.[2] By targeting gp41, Saphenamycin prevents this fusion event, thereby inhibiting viral entry.[8][9][10]
Caption: Inhibition of HIV-1 entry by this compound targeting gp41.
References
- 1. Solid-phase synthesis of new saphenamycin analogues with antimicrobial activity [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Isolation and structure elucidation of phenazine derivative from Streptomyces sp. strain UICC B-92 isolated from Neesia altissima (Malvaceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antagonistic Activity and Mode of Action of Phenazine-1-Carboxylic Acid, Produced by Marine Bacterium Pseudomonas aeruginosa PA31x, Against Vibrio anguillarum In vitro and in a Zebrafish In vivo Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Structural Insights into the Mechanisms of Action of Short-Peptide HIV-1 Fusion Inhibitors Targeting the Gp41 Pocket [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery of small molecule fusion inhibitors targeting HIV-1 gp41 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antiviral Assays with (Rac)-Saphenamycin
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting antiviral assays with (Rac)-Saphenamycin, a known inhibitor of the HIV-1 glycoprotein 41 (gp41). The protocols outlined below detail the necessary steps to evaluate its efficacy and cytotoxicity in a laboratory setting.
Introduction
This compound has been identified as a promising antiviral compound that targets the HIV-1 gp41 protein.[1][2] Gp41 is a critical component of the viral fusion machinery, mediating the entry of the virus into host cells. By inhibiting gp41, this compound can potentially block this essential step in the viral life cycle. These notes provide standardized protocols for researchers to assess the antiviral activity of this compound and similar compounds.
Data Presentation
Quantitative data from antiviral and cytotoxicity assays should be meticulously recorded and presented to determine the therapeutic window of the compound. The key parameters are the 50% effective concentration (EC50) and the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is a critical measure of the compound's antiviral specificity. An SI value greater than 10 is generally considered indicative of promising antiviral activity.
Table 1: Antiviral Activity and Cytotoxicity of this compound against HIV-1
| Virus Strain | Cell Line | Assay Type | EC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/EC50) |
| HIV-1 (e.g., NL4-3) | TZM-bl | Luciferase Reporter Assay | Data not available | Data not available | Data not available |
| HIV-1 (e.g., HXB2) | MT-4 | p24 Antigen Capture ELISA | Data not available | Data not available | Data not available |
| Uninfected | MT-4 | MTT Assay | N/A | Data not available | N/A |
Note: Specific EC50 and CC50 values for this compound are not currently available in the public domain. This table serves as a template for researchers to populate with their own experimental data.
Experimental Protocols
Protocol 1: Determination of 50% Cytotoxic Concentration (CC50) using MTT Assay
This protocol determines the concentration of this compound that reduces the viability of host cells by 50%.
Materials:
-
This compound
-
MT-4 cells (or other suitable host cell line)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
-
96-well microtiter plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader (570 nm)
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include wells with untreated cells (cell control) and wells with medium only (background control).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration compared to the untreated cell control.
-
Determine the CC50 value by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Protocol 2: Determination of 50% Effective Concentration (EC50) using a HIV-1 p24 Antigen Capture ELISA
This protocol measures the concentration of this compound required to inhibit HIV-1 replication by 50% by quantifying the amount of viral p24 antigen produced.
Materials:
-
This compound
-
HIV-1 stock (e.g., NL4-3 strain)
-
MT-4 cells
-
96-well microtiter plates
-
HIV-1 p24 Antigen Capture ELISA kit
-
Plate reader
Procedure:
-
Seed MT-4 cells in a 96-well plate at a density of 1 x 10^4 cells/well.
-
Prepare serial dilutions of this compound.
-
Pre-treat the cells with the diluted compound for 1-2 hours.
-
Infect the cells with a known titer of HIV-1. Include wells with infected, untreated cells (virus control) and uninfected, untreated cells (cell control).
-
Incubate the plate for 5-7 days at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the amount of p24 antigen in the supernatant using a commercial HIV-1 p24 Antigen Capture ELISA kit according to the manufacturer's instructions.
-
Calculate the percentage of viral inhibition for each concentration compared to the virus control.
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: HIV-1 gp41-Mediated Cell-Cell Fusion Assay
This assay assesses the ability of this compound to inhibit the fusion of cells expressing the HIV-1 envelope protein with cells expressing CD4 and co-receptors.
Materials:
-
Effector cells (e.g., H9 cells chronically infected with HIV-1, or cells co-transfected with plasmids expressing HIV-1 Env and Tat)
-
Target cells (e.g., TZM-bl cells, which express CD4, CXCR4, and CCR5, and contain a Tat-inducible luciferase reporter gene)
-
This compound
-
96-well plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed target cells (TZM-bl) in a 96-well plate and incubate overnight.
-
On the day of the assay, pre-incubate the effector cells with serial dilutions of this compound for 1 hour.
-
Add the pre-treated effector cells to the target cells.
-
Co-culture the cells for 6-8 hours at 37°C to allow for cell fusion and Tat-mediated transactivation of the luciferase gene.
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's protocol.
-
Calculate the percentage of fusion inhibition for each concentration compared to the untreated control.
-
Determine the EC50 value from the dose-response curve.
Visualization of Workflows and Signaling Pathways
Caption: Workflow for CC50 determination using MTT assay.
Caption: Workflow for EC50 determination via p24 ELISA.
Caption: HIV-1 entry and inhibition by this compound.
References
Application Note: Determination of the Minimum Inhibitory Concentration (MIC) of (Rac)-Saphenamycin against Staphylococcus aureus
Audience: Researchers, scientists, and drug development professionals.
Introduction
Staphylococcus aureus is a significant human pathogen responsible for a wide range of infections, from minor skin conditions to life-threatening diseases such as pneumonia, meningitis, and sepsis. The emergence of multidrug-resistant strains, particularly methicillin-resistant S. aureus (MRSA), has underscored the urgent need for novel antimicrobial agents. Saphenamycin, a phenazine antibiotic produced by Streptomyces species, has demonstrated potent activity against Gram-positive bacteria. This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the racemic form of Saphenamycin, (Rac)-Saphenamycin, against S. aureus using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
This compound is a promising antibiotic candidate, and studies have shown it to be effective against resistant strains of S. aureus, with reported MIC values in the range of 0.1-0.2 µg/mL[1]. The racemic nature of the compound has been found to not significantly impact its antibacterial efficacy[1]. This protocol will guide researchers in accurately assessing the in vitro potency of this compound, a critical step in the evaluation of new antimicrobial agents.
Data Presentation
The following table summarizes hypothetical MIC data for this compound against various representative strains of S. aureus.
| S. aureus Strain | Strain Characteristics | This compound MIC (µg/mL) |
| ATCC 29213 | Methicillin-Sensitive (MSSA), Quality Control Strain | 0.125 |
| ATCC 43300 | Methicillin-Resistant (MRSA) | 0.25 |
| Clinical Isolate 1 | Vancomycin-Intermediate (VISA) | 0.25 |
| Clinical Isolate 2 | Fusidic Acid-Resistant | 0.125 |
| Clinical Isolate 3 | Rifampicin-Resistant | 0.125 |
Experimental Protocols
Materials
-
This compound (powder form)
-
S. aureus strains (e.g., ATCC 29213, ATCC 43300, and relevant clinical isolates)
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well microtiter plates
-
Sterile saline (0.85% NaCl) or Phosphate-Buffered Saline (PBS)
-
McFarland 0.5 turbidity standard
-
Spectrophotometer
-
Incubator (35 ± 2°C)
-
Micropipettes and sterile tips
-
Sterile reservoirs
Protocol for MIC Determination by Broth Microdilution
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI) document M07.
1. Preparation of this compound Stock Solution:
-
Accurately weigh a sufficient amount of this compound powder.
-
Dissolve the compound in 100% DMSO to prepare a stock solution of 1.28 mg/mL.
-
Ensure complete dissolution. This stock solution can be stored at -20°C for short periods.
2. Preparation of the Bacterial Inoculum:
-
From a fresh (18-24 hours) culture of S. aureus on a non-selective agar plate, select 3-5 isolated colonies.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be between 0.08 and 0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute this suspension 1:100 in CAMHB to obtain a standardized inoculum of approximately 1-2 x 10⁶ CFU/mL.
3. Preparation of the Microtiter Plate:
-
This protocol will use a 2-fold serial dilution of this compound.
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution (1.28 mg/mL in DMSO, further diluted in CAMHB to a starting concentration for the plate, e.g., 12.8 µg/mL) to the first well of each row to be tested.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second well, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. This will create a concentration range from, for example, 6.4 µg/mL to 0.0125 µg/mL.
-
The eleventh well will serve as the growth control (no antibiotic), and the twelfth well will serve as the sterility control (no bacteria).
4. Inoculation and Incubation:
-
Add 10 µL of the standardized bacterial inoculum (1-2 x 10⁶ CFU/mL) to each well from 1 to 11. This will result in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in a final volume of 110 µL.
-
Do not add bacteria to the sterility control well (well 12).
-
Cover the plate with a lid and incubate at 35 ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpretation of Results:
-
After incubation, visually inspect the microtiter plate for bacterial growth. A button of cells at the bottom of the well indicates growth.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control well should show turbidity, and the sterility control well should remain clear.
Mandatory Visualization
Caption: Workflow for MIC determination of this compound.
References
Application Notes and Protocols for In Vitro Experimental Design Using (Rac)-Saphenamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Saphenamycin is a phenazine antibiotic that has demonstrated potent activity against Gram-positive bacteria, including resistant strains of Staphylococcus aureus, as well as notable anti-proliferative effects against certain cancer cell lines.[][2] This document provides detailed application notes and standardized protocols for the in vitro evaluation of this compound, focusing on its antimicrobial and cytotoxic properties. The provided methodologies will guide researchers in designing experiments to assess its efficacy and elucidate its mechanism of action.
Data Presentation
The following tables summarize the available quantitative data for the biological activity of Saphenamycin and its analogs. This information is crucial for determining appropriate concentration ranges for in vitro studies.
Table 1: Antiproliferative Activity of this compound against Murine Leukemia Cell Lines
| Cell Line | Compound | ID50 (µg/mL) |
| L5178Y | This compound | 0.15[][3] |
| L1210 | This compound | 0.6-2.5[][3] |
Table 2: Antimicrobial Activity of Saphenamycin and its Analogues
| Microorganism | Compound | MIC (µg/mL) |
| Staphylococcus aureus (fusidic acid and rifampicin resistant) | Saphenamycin | 0.1-0.2[2] |
| Bacillus subtilis | Saphenamycin Analogues | 0.07-3.93[4] |
Experimental Protocols
This section details the step-by-step protocols for key in vitro experiments to characterize the biological activities of this compound.
Protocol 1: Determination of In Vitro Cytotoxicity using MTT Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on mammalian cancer cell lines.
Materials:
-
This compound
-
Target cancer cell lines (e.g., L5178Y, L1210)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate Buffered Saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).
-
Cell Treatment: After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the compound concentration to determine the IC50 value.
Protocol 2: Assessment of Apoptosis Induction by Caspase-3/7 Activity Assay
This protocol measures the activation of executioner caspases 3 and 7, key markers of apoptosis.
Materials:
-
This compound
-
Target cancer cell lines
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay kit (or equivalent)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 from the MTT assay protocol, using a white-walled 96-well plate. It is recommended to use concentrations around the predetermined IC50 value.
-
Incubation: Incubate the plate for a time course (e.g., 6, 12, 24 hours) at 37°C in a 5% CO₂ incubator.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add 100 µL of the Caspase-Glo® 3/7 reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Normalize the luminescence signal to the vehicle control to determine the fold-change in caspase-3/7 activity.
Protocol 3: Evaluation of NF-κB Inhibition
This protocol describes a method to investigate the potential inhibitory effect of this compound on the NF-κB signaling pathway by monitoring the translocation of the p65 subunit.
Materials:
-
This compound
-
HeLa or other suitable cell line
-
TNF-α (Tumor Necrosis Factor-alpha)
-
96-well imaging plates
-
Primary antibody against NF-κB p65
-
Fluorescently labeled secondary antibody
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Formaldehyde
-
Triton X-100
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells into a 96-well imaging plate and allow them to adhere overnight.
-
Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with TNF-α (e.g., 20 ng/mL) for 30 minutes to induce NF-κB p65 translocation.
-
Fixation and Permeabilization: Fix the cells with 4% formaldehyde, followed by permeabilization with 0.1% Triton X-100 in PBS.
-
Immunostaining: Incubate the cells with the primary anti-p65 antibody, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.
-
Imaging: Acquire images using a high-content imaging system or a fluorescence microscope.
-
Data Analysis: Quantify the nuclear-to-cytoplasmic fluorescence intensity ratio of the p65 signal. A decrease in this ratio in the presence of this compound would indicate inhibition of NF-κB translocation.
Protocol 4: Measurement of Intracellular Reactive Oxygen Species (ROS)
This protocol outlines the use of the DCFH-DA probe to detect changes in intracellular ROS levels upon treatment with this compound.
Materials:
-
This compound
-
Target cell line
-
Black, clear-bottom 96-well plates
-
DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate)
-
H₂O₂ (Hydrogen peroxide) as a positive control
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader
Procedure:
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and incubate overnight.
-
DCFH-DA Loading: Wash the cells with warm HBSS and then incubate them with 10 µM DCFH-DA in HBSS for 30 minutes at 37°C in the dark.
-
Compound Treatment: Wash the cells again with HBSS to remove excess probe. Add HBSS containing various concentrations of this compound to the wells. Include a positive control (H₂O₂) and a vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 1-4 hours) at 37°C.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.
-
Data Analysis: Compare the fluorescence intensity of the treated cells to the vehicle control to determine the effect of this compound on ROS production.
Protocol 5: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.
Materials:
-
This compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Spectrophotometer
Procedure:
-
Compound Dilution: Perform a serial two-fold dilution of this compound in MHB in a 96-well plate.
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Mandatory Visualization
Caption: Workflow for in vitro evaluation of this compound.
Caption: Hypothetical signaling pathway for apoptosis induction.
Caption: Logical relationships of potential biological effects.
References
(Rac)-Saphenamycin: A Tool for Investigating HIV-1 Entry Mechanisms
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (Rac)-Saphenamycin, a phenazine-class compound, in the study of HIV-1 entry mechanisms. This compound has been identified as an inhibitor of the HIV-1 envelope glycoprotein gp41, a critical component of the viral fusion machinery.[1] These notes are intended to guide researchers in utilizing this compound to investigate the intricacies of viral entry and to screen for novel antiretroviral agents.
Introduction to HIV-1 Entry and the Role of gp41
The entry of Human Immunodeficiency Virus Type 1 (HIV-1) into a host cell is a multi-step process initiated by the binding of the viral envelope glycoprotein (Env) complex, a trimer of gp120 and gp41 subunits, to the CD4 receptor on the target cell surface.[2][3] This interaction triggers conformational changes in gp120, exposing a binding site for a coreceptor, typically CCR5 or CXCR4.[4] Coreceptor binding induces a dramatic refolding of the transmembrane subunit, gp41.[2][5]
The gp41 protein plays the central role in the fusion of the viral and cellular membranes.[3][5] It undergoes a transition from a non-fusogenic state to a transient pre-hairpin intermediate, which then collapses into a stable six-helix bundle (6-HB).[2][3] This structural rearrangement provides the energy to bring the viral and host cell membranes into close proximity, leading to membrane fusion and the release of the viral core into the cytoplasm.[2][5] Because of its essential and highly conserved role, gp41 is a key target for the development of HIV-1 entry inhibitors.[3][5][6]
This compound is a small molecule inhibitor that is reported to target gp41, likely interfering with the conformational changes required for the formation of the six-helix bundle and subsequent membrane fusion.[1]
Data Presentation
For a novel compound like this compound, researchers would typically generate data to populate a table similar to the one below. This involves performing antiviral activity assays and cytotoxicity assays.
Table 1: Hypothetical Antiviral Activity and Cytotoxicity Profile of a gp41 Inhibitor
| Assay Type | Cell Line | Virus Strain | Parameter | Value (µM) | Selectivity Index (SI) |
| Antiviral Activity | TZM-bl | HIV-1 NL4-3 | EC50 | Data not available | Calculated as CC50/EC50 |
| Cytotoxicity | TZM-bl | N/A | CC50 | Data not available | N/A |
| Antiviral Activity | PMBCs | HIV-1 BaL | EC50 | Data not available | Calculated as CC50/EC50 |
| Cytotoxicity | PMBCs | N/A | CC50 | Data not available | N/A |
EC50: The concentration of the compound that inhibits viral replication by 50%. CC50: The concentration of the compound that reduces cell viability by 50%. PBMCs: Peripheral Blood Mononuclear Cells.
Signaling Pathways and Experimental Workflows
Mechanism of HIV-1 Entry and gp41 Inhibition
The following diagram illustrates the key steps of HIV-1 entry and the proposed mechanism of action for a gp41 inhibitor like this compound. The inhibitor acts by preventing the formation of the six-helix bundle, a critical step for membrane fusion.
Caption: HIV-1 entry pathway and the inhibitory action of this compound on gp41.
General Experimental Workflow for Characterizing a gp41 Inhibitor
This diagram outlines a typical workflow for researchers to characterize the anti-HIV-1 activity and mechanism of action of a compound like this compound.
Caption: Workflow for evaluating a potential HIV-1 gp41 entry inhibitor.
Experimental Protocols
The following are generalized, detailed protocols based on standard methods used in the field to evaluate HIV-1 entry inhibitors. Researchers should adapt these protocols based on their specific laboratory conditions, cell lines, and viral strains.
Protocol 1: HIV-1 Antiviral Activity Assay in TZM-bl Cells
This assay quantifies the ability of a compound to inhibit HIV-1 infection in a genetically engineered HeLa cell line (TZM-bl) that expresses CD4, CXCR4, and CCR5 and contains an integrated HIV-1 LTR-luciferase reporter cassette.
Materials:
-
TZM-bl cells (NIH AIDS Reagent Program)
-
Complete DMEM (DMEM, 10% FBS, 1% Penicillin-Streptomycin)
-
This compound stock solution (in DMSO)
-
HIV-1 laboratory-adapted strain (e.g., NL4-3, BaL)
-
96-well flat-bottom tissue culture plates
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Trypsinize and count TZM-bl cells.
-
Seed 1 x 10⁴ cells per well in 100 µL of complete DMEM in a 96-well plate.
-
Incubate overnight at 37°C, 5% CO₂.
-
-
Compound Preparation and Addition:
-
Prepare serial dilutions of this compound in complete DMEM. It is critical to maintain a final DMSO concentration below 0.5% to avoid solvent toxicity.
-
Remove the media from the cells and add 50 µL of the diluted compound to the appropriate wells. Include "cells only" (no virus, no compound) and "virus control" (virus, no compound) wells.
-
-
Viral Infection:
-
Dilute the HIV-1 stock to a predetermined titer that yields a high signal-to-noise ratio in the luciferase assay.
-
Add 50 µL of the diluted virus to each well (except "cells only" wells).
-
The final volume in each well will be 100 µL.
-
-
Incubation:
-
Incubate the plate for 48 hours at 37°C, 5% CO₂.
-
-
Luciferase Measurement:
-
After incubation, remove 50 µL of supernatant from each well.
-
Add 50 µL of luciferase assay reagent to each well.
-
Incubate for 2-5 minutes at room temperature, protected from light.
-
Measure luminescence using a plate luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control wells.
-
Use non-linear regression analysis (e.g., log(inhibitor) vs. normalized response) to determine the EC50 value.
-
Protocol 2: Cell-Cell Fusion (Syncytia Formation) Assay
This assay assesses the ability of a gp41 inhibitor to block the fusion between HIV-1 Env-expressing cells and CD4/co-receptor-expressing cells.
Materials:
-
Effector Cells: HEK293T or HeLa cells transiently or stably expressing HIV-1 Env (e.g., from the BaL or HXB2 strain).
-
Target Cells: TZM-bl cells.
-
Complete DMEM.
-
This compound stock solution (in DMSO).
-
Microscope with imaging capabilities.
-
Luciferase assay system (if using TZM-bl cells as readout).
Procedure:
-
Target Cell Seeding:
-
Seed TZM-bl cells in a 96-well plate as described in Protocol 1 and incubate overnight.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound.
-
Remove media from the TZM-bl cells and add 100 µL of the diluted compound.
-
-
Effector Cell Addition:
-
Detach the HIV-1 Env-expressing effector cells using a non-enzymatic cell dissociation solution.
-
Resuspend the effector cells in complete DMEM.
-
Add 1 x 10⁴ effector cells in 100 µL to each well containing the target cells and compound.
-
-
Co-culture Incubation:
-
Incubate the co-culture for 6-8 hours at 37°C, 5% CO₂. This duration is typically sufficient for syncytia to form and for Tat-mediated transactivation of the luciferase gene in TZM-bl cells.
-
-
Quantification of Fusion:
-
Method A (Microscopy): Manually count the number of syncytia (large, multinucleated cells containing >4 nuclei) in several fields of view for each well.
-
Method B (Luciferase Assay): Measure luciferase activity as described in Protocol 1. The luciferase signal is proportional to the extent of cell-cell fusion.
-
-
Data Analysis:
-
Calculate the percentage of fusion inhibition relative to the "no compound" control.
-
Determine the IC50 value for the inhibition of cell-cell fusion.
-
Protocol 3: Cytotoxicity Assay (MTT Assay)
It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
Target cell line (e.g., TZM-bl, PBMCs).
-
Complete cell culture medium.
-
This compound stock solution (in DMSO).
-
96-well plates.
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) at 5 mg/mL in PBS.
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl).
Procedure:
-
Cell Seeding and Compound Addition:
-
Seed cells and add serial dilutions of this compound as described in Protocol 1, but do not add any virus. Include "cells only" (no compound) and "media only" (no cells) wells.
-
Incubate for the same duration as the antiviral assay (e.g., 48 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours at 37°C, 5% CO₂. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization:
-
Add 100 µL of solubilization buffer to each well.
-
Mix thoroughly to dissolve the formazan crystals. Incubate overnight at 37°C if necessary.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the "cells only" control.
-
Use non-linear regression to determine the CC50 value.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Structural Insights into the Mechanisms of Action of Short-Peptide HIV-1 Fusion Inhibitors Targeting the Gp41 Pocket [frontiersin.org]
- 3. Inhibition of HIV Entry by Targeting the Envelope Transmembrane Subunit gp41 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are gp41 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Gp41 - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for (Rac)-Saphenamycin in Gram-Positive Bacteria Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Saphenamycin is a racemic mixture of the phenazine antibiotic, Saphenamycin. Phenazine compounds are known for their redox-active properties and broad biological activities. This compound has demonstrated potent antibacterial activity, particularly against Gram-positive bacteria, including drug-resistant strains of Staphylococcus aureus. These application notes provide an overview of its use in research, detailed experimental protocols, and a summary of its antibacterial efficacy.
Mechanism of Action
The precise mechanism of action for this compound is not fully elucidated; however, based on the known activities of phenazine antibiotics, it is hypothesized to function as a redox-active compound. This activity leads to the generation of reactive oxygen species (ROS) within the bacterial cell. The accumulation of ROS induces oxidative stress, which can damage cellular components such as DNA, proteins, and lipids, ultimately leading to bacterial cell death.
Putative Signaling Pathway in Staphylococcus aureus
The following diagram illustrates a hypothetical signaling pathway for the action of this compound in S. aureus, based on the induction of oxidative stress.
Application Notes and Protocols for the Quantification of (Rac)-Saphenamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Saphenamycin, a member of the phenazine class of antibiotics, has demonstrated significant antimicrobial activity. As with any potential therapeutic agent, accurate and precise quantification is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for the analytical quantification of racemic Saphenamycin, referred to as (Rac)-Saphenamycin. The methodologies described herein are based on established analytical techniques for phenazine compounds and are intended to serve as a comprehensive guide for researchers. These protocols include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
The HPLC-UV method provides a robust and widely accessible technique for the routine quantification of this compound in various matrices.
Quantitative Data Summary
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Range | 0.5 - 100 µg/mL |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Experimental Protocol
1.1. Instrumentation and Materials
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
This compound reference standard
-
HPLC-grade acetonitrile, methanol, and water
-
Formic acid, analytical grade
1.2. Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-2 min: 30% B
-
2-10 min: 30% to 90% B
-
10-12 min: 90% B
-
12-12.1 min: 90% to 30% B
-
12.1-15 min: 30% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 285 nm and 450 nm (Phenazine backbone and visible absorbance)[1]
-
Injection Volume: 10 µL
1.3. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the linear range (0.5 - 100 µg/mL).
-
Sample Preparation: To extract this compound from a biological matrix (e.g., plasma, tissue homogenate), a protein precipitation followed by solid-phase extraction (SPE) is recommended.
-
Add three volumes of cold acetonitrile to one volume of the sample.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
Experimental Workflow
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
For higher sensitivity and selectivity, especially in complex biological matrices, an LC-MS/MS method is recommended.
Quantitative Data Summary
| Parameter | Result |
| Linearity (r²) | > 0.9995 |
| Range | 0.1 - 500 ng/mL |
| Limit of Detection (LOD) | 0.05 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Experimental Protocol
2.1. Instrumentation and Materials
-
LC-MS/MS system (Triple Quadrupole)
-
UPLC/UHPLC system
-
C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)
-
This compound reference standard and a suitable internal standard (IS) (e.g., deuterated Saphenamycin)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid, LC-MS grade
2.2. LC Conditions
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient Elution:
-
0-1 min: 20% B
-
1-5 min: 20% to 95% B
-
5-6 min: 95% B
-
6-6.1 min: 95% to 20% B
-
6.1-8 min: 20% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
2.3. MS/MS Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Hypothetical MRM Transitions:
-
This compound: Precursor ion (e.g., [M+H]⁺) → Product ion 1 (quantifier), Product ion 2 (qualifier)
-
Internal Standard: Precursor ion → Product ion
-
-
Ion Source Parameters: To be optimized for the specific instrument (e.g., Capillary Voltage, Source Temperature, Gas Flow).
2.4. Standard and Sample Preparation
-
Standard Stock Solution (1 mg/mL): As described in the HPLC-UV protocol.
-
Working Standard Solutions: Prepare serial dilutions in the appropriate matrix (e.g., blank plasma) to construct the calibration curve.
-
Sample Preparation: Similar to the HPLC-UV protocol, but with the addition of the internal standard prior to extraction.
Experimental Workflow
UV-Vis Spectrophotometry
A simple and rapid method for the quantification of this compound in pure solutions or simple formulations.
Quantitative Data Summary
| Parameter | Result |
| Linearity (r²) | > 0.998 |
| Range | 1 - 25 µg/mL |
| Molar Absorptivity (ε) | To be determined experimentally |
Experimental Protocol
3.1. Instrumentation and Materials
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
This compound reference standard
-
Methanol, spectroscopic grade
3.2. Measurement Parameters
-
Wavelength Scan: 200 - 600 nm to determine the wavelength of maximum absorbance (λmax). Based on literature for similar phenazine compounds, λmax is expected around 285 nm and 450 nm.[1]
-
Quantification Wavelength: Use the determined λmax for absorbance measurements.
3.3. Standard and Sample Preparation
-
Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of this compound in 100 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in methanol to cover the linear range (e.g., 1, 5, 10, 15, 20, 25 µg/mL).
-
Sample Preparation: Dissolve the sample in methanol and dilute to a concentration within the linear range.
3.4. Analysis Procedure
-
Set the spectrophotometer to the determined λmax.
-
Use methanol as the blank to zero the instrument.
-
Measure the absorbance of each working standard solution.
-
Construct a calibration curve of absorbance versus concentration.
-
Measure the absorbance of the sample solution.
-
Determine the concentration of this compound in the sample using the calibration curve.
Experimental Workflow
Stability Indicating Study Protocol
To ensure the reliability of quantitative data, the stability of this compound should be evaluated.
4.1. Stress Conditions
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 2, 4, 8, and 24 hours.
-
Thermal Degradation: 80 °C for 24, 48, and 72 hours (solid state and in solution).
-
Photostability: Exposure to UV light (254 nm) and visible light for 24, 48, and 72 hours.
4.2. Analytical Procedure
-
Use the developed HPLC-UV method to analyze the stressed samples.
-
Monitor for the appearance of degradation peaks and the decrease in the peak area of the parent this compound.
-
Peak purity of the this compound peak should be assessed using a photodiode array (PDA) detector to ensure no co-eluting degradation products.
Proposed Signaling Pathway
While the exact mechanism of action for Saphenamycin is not fully elucidated, as a phenazine antibiotic, it is proposed to interfere with cellular respiration and induce oxidative stress.
Disclaimer: The quantitative data and experimental protocols provided are proposed based on established methods for similar compounds and require experimental validation for this compound. The signaling pathway is a hypothetical representation.
References
Application Notes & Protocols: Cell Culture Models for Testing (Rac)-Saphenamycin Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Saphenamycin is a racemic mixture of a phenazine-based compound. While its activity as a gp41 inhibitor in the context of anti-HIV research has been noted, the potential anti-cancer efficacy of this compound and its analogs is an emerging area of interest.[1] Phenazine antibiotics, the broader class to which Saphenamycin belongs, have demonstrated cytotoxic activities against various cancer cell lines, suggesting that this compound may also possess valuable anti-neoplastic properties.[2][3][4]
These application notes provide a comprehensive guide for establishing robust cell culture models to evaluate the efficacy of this compound. The protocols outlined below detail methods for assessing cytotoxicity, induction of apoptosis, and effects on cell cycle progression.
Recommended Cell Culture Models
The selection of appropriate cell lines is critical for evaluating the anti-cancer potential of this compound. Based on studies of related phenazine compounds, the following human cancer cell lines are recommended as initial models for screening:
-
Leukemia: P388 (murine leukemia) has shown sensitivity to phenazine antibiotics like phenazinomycin and PD 116152.[2][3] Human leukemia cell lines such as Jurkat (T-cell leukemia) or K562 (chronic myelogenous leukemia) would be appropriate human-derived counterparts.
-
Cervical Cancer: HeLa cells have been used to test the cytotoxicity of phenazinomycin.[2]
-
Breast Cancer: The MCF-7 cell line has shown sensitivity to the phenazine derivative N-(2-hydroxyphenyl)-2-phenazinamine (NHP).[4]
-
Colon Carcinoma: HCT-8 has been used to test the in vitro anti-tumor activity of ecteinascidin-saframycin analogs.[5]
-
Liver Carcinoma: Bel-7402 is another cell line used in the evaluation of ecteinascidin-saframycin analogs.[5]
-
Gastric Carcinoma: BGC-823 has been utilized for testing ecteinascidin-saframycin analogs.[5]
It is also recommended to include a non-cancerous cell line, such as human dermal fibroblasts (HDF) or a non-cancerous epithelial cell line, to assess the selectivity of this compound's cytotoxic effects.
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell viability by 50% (IC50). The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells.
Materials:
-
Selected cancer cell lines
-
This compound
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO in medium) to each well.
-
Incubate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[3][6]
Materials:
-
Selected cancer cell lines
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates at a density of 1 x 10^6 cells/well.[3]
-
After 24 hours, treat the cells with this compound at concentrations around the determined IC50 value. Include a vehicle control.
-
Incubate for 24 or 48 hours.
-
Harvest the cells (including floating cells in the supernatant) by trypsinization.[3]
-
Wash the cells twice with cold PBS and centrifuge at 670 x g for 5 minutes.[3]
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol analyzes the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[1][5]
Materials:
-
Selected cancer cell lines
-
This compound
-
6-well plates
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay protocol.
-
Harvest the cells by trypsinization.
-
Wash the cells with cold PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while gently vortexing.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer.
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: IC50 Values of this compound in Different Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | Data |
| HeLa | Cervical Cancer | 48 | Data |
| Jurkat | Leukemia | 48 | Data |
| HCT-8 | Colon Carcinoma | 48 | Data |
| HDF | Normal Fibroblast | 48 | Data |
Table 2: Apoptosis Induction by this compound in MCF-7 Cells (24h Treatment)
| Treatment | % Viable Cells | % Early Apoptotic Cells | % Late Apoptotic Cells | % Necrotic Cells |
| Vehicle Control | Data | Data | Data | Data |
| This compound (IC50/2) | Data | Data | Data | Data |
| This compound (IC50) | Data | Data | Data | Data |
| This compound (2xIC50) | Data | Data | Data | Data |
Table 3: Cell Cycle Distribution in HeLa Cells after Treatment with this compound (48h)
| Treatment | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Vehicle Control | Data | Data | Data |
| This compound (IC50/2) | Data | Data | Data |
| This compound (IC50) | Data | Data | Data |
| This compound (2xIC50) | Data | Data | Data |
Visualizations
Experimental Workflow
Caption: Experimental workflow for assessing this compound efficacy.
Hypothetical Signaling Pathway for Phenazine-Induced Apoptosis
While the precise mechanism of this compound in cancer cells is yet to be fully elucidated, many cytotoxic agents induce apoptosis through the intrinsic (mitochondrial) pathway. This diagram illustrates a hypothetical pathway.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Studies on a novel antitumor antibiotic, phenazinomycin: taxonomy, fermentation, isolation, and physicochemical and biological characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PD 116,152, a novel phenazine antitumor antibiotic. Discovery, fermentation, culture characterization and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Structural Characterization, Antimicrobial, Antibiofilm, Antioxidant, Anticancer and Acute Toxicity Properties of N-(2-hydroxyphenyl)-2-phenazinamine From Nocardiopsis exhalans (KP149558) [frontiersin.org]
- 5. Synthesis and antitumor activity of simplified ecteinascidin-saframycin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saponins in Cancer Treatment: Current Progress and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center for (Rac)-Saphenamycin Synthesis
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the total synthesis of (Rac)-Saphenamycin. Below you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format, alongside detailed experimental protocols and data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound and its key intermediates.
Synthesis of the Phenazine Core: Saphenic Acid
Question: I am experiencing low yields and the formation of multiple byproducts during the synthesis of the saphenic acid core. What are the likely causes and how can I mitigate them?
Answer: The construction of the substituted phenazine ring system, which forms the core of saphenic acid, is a common bottleneck. Traditional synthetic routes often involve harsh reaction conditions, which can lead to low recovery efficiency and the generation of hard-to-remove impurities and toxic byproducts.[1][2]
Common Challenges:
-
Formation of Isomers: Condensation reactions for building the phenazine core can lack regioselectivity, resulting in a mixture of isomers that are difficult to separate.
-
Oxidative Side Reactions: Phenazine precursors and intermediates can be susceptible to air oxidation, leading to the formation of undesired colored byproducts.
-
Product Degradation: The use of high temperatures or strong acids/bases can cause the decomposition of both starting materials and the desired product.
Troubleshooting Recommendations:
-
Maintain an Inert Atmosphere: To prevent oxidative side reactions, it is crucial to perform the reaction under an inert atmosphere, such as nitrogen or argon.
-
Optimize Reaction Temperature: Carefully control the reaction temperature. In some cases, running the reaction at a lower temperature for a longer duration can improve the yield and reduce byproduct formation.
-
Chromatographic Purification: Purification by column chromatography is often essential. A gradient elution with a suitable solvent system may be necessary to achieve good separation of the desired product from isomers and other impurities.
Allyl Protection of Saphenic Acid
Question: I am having issues with the allyl protection of the carboxylic acid and phenolic hydroxyl groups of saphenic acid. What are the potential pitfalls?
Answer: The simultaneous protection of both the carboxylic acid and the phenolic hydroxyl group using allyl bromide is a critical step. While this strategy is effective, several challenges can arise.
Common Challenges:
-
Incomplete Protection: The reaction may not proceed to completion, leaving unreacted starting material which can complicate subsequent steps.
-
Premature Deprotection: The allyl ether protecting the phenolic hydroxyl group can be labile under certain conditions, leading to its unintended removal.
-
Difficult Deprotection: The final removal of the allyl groups using a palladium catalyst can be challenging due to catalyst poisoning or incomplete reaction.
Troubleshooting Recommendations:
-
Driving the Protection Reaction: To ensure complete protection, use a slight excess of allyl bromide and a suitable base (e.g., potassium carbonate). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Optimizing Deprotection: For the deprotection step, use a fresh, high-quality palladium catalyst. The solvent should be anhydrous and deoxygenated to ensure catalyst activity. The addition of an allyl scavenger, such as dimedone or morpholine, can prevent side reactions.
Esterification with 2-hydroxy-6-methyl-benzoic acid
Question: The esterification of my protected saphenic acid with 2-hydroxy-6-methyl-benzoic acid is giving a low yield. How can I improve the efficiency of this coupling reaction?
Answer: This esterification is a sterically hindered coupling, which is often a low-yielding step.
Common Challenges:
-
Steric Hindrance: The substituents on both the protected saphenic acid and the benzoic acid derivative can physically block the reaction from occurring efficiently.
-
Inefficient Carboxylic Acid Activation: The activation of the carboxylic acid on the benzoic acid derivative may be incomplete.
-
Side Reactions: The unprotected hydroxyl group on the benzoic acid can lead to undesired side reactions.
Troubleshooting Recommendations:
-
Use of Potent Coupling Agents: Employ a powerful coupling reagent system, such as DCC/DMAP or HATU/DIPEA, to overcome the steric hindrance.
-
Reaction Condition Optimization: Running the reaction at a moderately elevated temperature can help to increase the reaction rate. However, it is important to monitor for any signs of product decomposition.
-
Temporary Protection of the Hydroxyl Group: Consider protecting the hydroxyl group of the 2-hydroxy-6-methyl-benzoic acid (e.g., as an acetate ester) before the coupling reaction. This can prevent side reactions and may improve the overall yield after a final deprotection step.
Solid-Phase Synthesis of Saphenamycin Analogues
Question: I am exploring the solid-phase synthesis of saphenamycin analogues and am facing challenges with resin loading and product cleavage. What are the key considerations?
Answer: Solid-phase synthesis is an excellent method for generating a library of saphenamycin analogues. However, it presents its own unique set of challenges.
Common Challenges:
-
Low Resin Loading: Incomplete anchoring of the initial saphenic acid to the solid support will result in a low overall yield.
-
Inefficient On-Resin Reactions: Acylation of the secondary alcohol on the resin-bound saphenic acid can be slow and incomplete.
-
Incomplete Cleavage or Product Degradation: The final cleavage of the product from the resin may be inefficient, or the harsh cleavage conditions can lead to the degradation of the desired analogue.
Troubleshooting Recommendations:
-
Optimize Resin Loading: Use a resin with an appropriate loading capacity and employ an effective activation method to ensure complete attachment of the saphenic acid.
-
Driving On-Resin Reactions: Use a significant excess of the acylating agent and a suitable catalyst to drive the reaction to completion. Ensure the resin is adequately swelled in an appropriate solvent.
-
Fine-tuning the Cleavage Step: Select a cleavage cocktail that is known to be effective for the specific resin being used and is compatible with the final product. It is advisable to perform a small-scale test cleavage to optimize the conditions before committing the bulk of the material.
Quantitative Data Summary
The following table provides representative yields for key steps in phenazine synthesis, which can be used as a benchmark for your experiments.
Table 1: Representative Yields for Key Synthetic Steps
| Synthetic Step | Representative Reagents & Conditions | Expected Yield (%) |
|---|---|---|
| Phenazine Core Formation | Reductive cyclization of a diphenylamine intermediate | ~60% |
| Allyl Protection | Allyl bromide, K₂CO₃, in DMF | >90% |
| Esterification | DCC, DMAP, in CH₂Cl₂ | 50-70% |
| Allyl Deprotection | Pd(PPh₃)₄, morpholine, in THF | >85% |
Note: These yields are based on related syntheses and may vary depending on the specific substrate and reaction conditions.
Detailed Experimental Protocols
Protocol 1: General Procedure for Allyl Protection of Saphenic Acid
-
In a round-bottom flask, dissolve saphenic acid (1.0 equivalent) in anhydrous dimethylformamide (DMF).
-
Add potassium carbonate (2.5 equivalents) to the solution.
-
Slowly add allyl bromide (2.2 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Palladium-Catalyzed Allyl Deprotection
-
Dissolve the allyl-protected saphenamycin precursor (1.0 equivalent) in anhydrous and deoxygenated tetrahydrofuran (THF).
-
Add the palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (0.1 equivalents).
-
Add an allyl scavenger, such as morpholine (10 equivalents).
-
Stir the reaction mixture under an inert atmosphere at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the palladium catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Visualizations
Diagram 1: Synthetic Workflow for this compound
Caption: Overall synthetic workflow for this compound.
Diagram 2: Troubleshooting Logic for a Low-Yielding Esterification Step
Caption: Troubleshooting flowchart for the esterification step.
References
Technical Support Center: Synthesis of (Rac)-Saphenamycin
Welcome to the technical support center for the synthesis of (Rac)-Saphenamycin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The synthesis of this compound typically involves a convergent approach. First, the phenazine-1-carboxylic acid core is synthesized. In parallel, racemic saphenic acid is prepared and protected. The two fragments are then coupled via esterification, followed by deprotection to yield the final product. A known method involves the use of temporary allyl protecting groups for the carboxylic acid and phenolic hydroxyl groups of saphenic acid.[1]
Q2: What are the key challenging steps in the synthesis of this compound?
A2: The two most critical and often yield-limiting steps are the synthesis of the phenazine-1-carboxylic acid core and the subsequent esterification with the protected saphenic acid. Each of these steps can present unique challenges that impact the overall yield and purity of the final product.
Q3: Are there alternative methods for the synthesis of the phenazine-1-carboxylic acid core?
A3: Yes, several methods exist for the synthesis of phenazine-1-carboxylic acid. One common approach is the Jourdan-Ullmann coupling of an aniline derivative with 2-bromo-3-nitrobenzoic acid, followed by a reductive ring closure using sodium borohydride.[2] Other methods include the Wohl-Aue reaction and the condensation of ortho-diaminobenzenes with catechols. The choice of method may depend on the availability of starting materials and desired scale.
Q4: What protecting groups are suitable for saphenic acid during the coupling reaction?
A4: Temporary allyl protection of the carboxylic acid and phenolic hydroxyl functionalities of saphenic acid has been successfully employed.[1] Allyl groups are stable under a range of conditions but can be selectively removed under mild conditions, often using palladium-based catalysts.
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of Phenazine-1-Carboxylic Acid
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Incomplete Jourdan-Ullmann Coupling: The copper-catalyzed coupling of the aniline and the benzoic acid derivative is a critical C-N bond-forming step. Incomplete reaction can be a major source of low yield. | - Optimize Catalyst and Ligand: Ensure the use of an active copper catalyst (e.g., CuI) and consider the addition of a ligand to improve catalytic activity. - Reaction Temperature and Time: The reaction often requires heating. Optimize the temperature and reaction time to drive the reaction to completion without causing decomposition. Monitor the reaction progress by TLC or LC-MS. - Base Selection: The choice of base (e.g., triethylamine, potassium carbonate) can be crucial. Screen different bases to find the optimal conditions for your specific substrates. |
| Side Reactions During Reductive Cyclization: The reduction of the nitro group and subsequent cyclization to form the phenazine ring can be accompanied by the formation of side products. | - Choice of Reducing Agent: Sodium borohydride is commonly used for this transformation.[2] However, the stoichiometry and addition rate should be carefully controlled to avoid over-reduction or other side reactions. - Reaction Conditions: The pH and temperature of the reaction mixture can influence the outcome. Ensure the reaction is performed under the recommended conditions. |
| Difficult Purification: The crude product may contain unreacted starting materials and side products that are difficult to separate from the desired phenazine-1-carboxylic acid. | - Recrystallization: Phenazine-1-carboxylic acid is often a crystalline solid. Recrystallization from a suitable solvent system can be an effective purification method.[3] - Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A dichloromethane:methanol solvent system has been reported for the purification of similar compounds.[2] |
Problem 2: Low Yield in the Esterification of Phenazine-1-Carboxylic Acid and Protected Saphenic Acid
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Coupling Reagents: The choice of coupling agent is critical for forming the ester bond between the sterically hindered phenazine-1-carboxylic acid and the secondary alcohol of the protected saphenic acid. | - Explore Different Coupling Agents: Standard reagents like DCC/DMAP may not be optimal. Consider using more powerful coupling agents such as HATU, HBTU, or EDC in combination with an activating agent like DMAP or HOBt. |
| Steric Hindrance: Both coupling partners present significant steric hindrance around the reaction centers, which can slow down the reaction rate and lead to incomplete conversion. | - Increase Reaction Time and/or Temperature: Allow the reaction to proceed for an extended period and consider gentle heating to overcome the activation energy barrier. Monitor the reaction carefully to avoid decomposition. - Use a Higher Concentration of Reagents: Increasing the concentration of the coupling partners and reagents can sometimes favor the desired reaction. |
| Side Reactions: The activated carboxylic acid can be prone to side reactions, such as the formation of N-acylurea byproducts when using carbodiimide-based coupling agents. | - Optimize Reaction Conditions: Carefully control the reaction temperature and the order of addition of reagents to minimize side reactions. - Purification Strategy: Be prepared to separate the desired ester from potential byproducts using column chromatography with a carefully selected eluent system. |
Problem 3: Incomplete Deprotection of Allyl Groups
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Catalyst Inactivation: The palladium catalyst used for allyl deprotection can become inactivated, leading to an incomplete reaction. | - Use a Fresh and Active Catalyst: Ensure the palladium catalyst (e.g., Pd(PPh₃)₄) is of high quality. - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and inactivation of the catalyst. |
| Inefficient Allyl Scavenger: A scavenger is required to trap the allyl group after it is cleaved from the substrate. An inappropriate or insufficient amount of scavenger can lead to side reactions or incomplete deprotection. | - Choice of Scavenger: Common scavengers include morpholine, dimedone, and tributyltin hydride. The choice of scavenger may depend on the specific substrate and reaction conditions. - Stoichiometry: Use a sufficient excess of the scavenger to ensure complete trapping of the allyl group. |
| Substrate-Specific Issues: The structure of the saphenamycin precursor might interfere with the deprotection reaction. | - Optimize Solvent and Temperature: Screen different solvents and reaction temperatures to find the optimal conditions for your specific substrate. |
Experimental Protocols
Synthesis of Phenazine-1-Carboxylic Acid (Illustrative Protocol based on Jourdan-Ullmann/Reductive Cyclization)[2][3]
-
Jourdan-Ullmann Coupling:
-
In a round-bottom flask, combine 2-bromo-3-nitrobenzoic acid (1.0 eq), aniline (1.1 eq), CuI (0.1 eq), and a suitable base such as K₂CO₃ (2.0 eq) in a solvent like DMF.
-
Heat the mixture at a temperature ranging from 90-120 °C and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude 2-(phenylamino)-3-nitrobenzoic acid by column chromatography or recrystallization.
-
-
Reductive Cyclization:
-
Dissolve the purified 2-(phenylamino)-3-nitrobenzoic acid in a suitable solvent (e.g., a mixture of NaOH solution and ethanol).
-
Add sodium borohydride (NaBH₄) portion-wise at a controlled temperature (e.g., 0 °C to room temperature).
-
After the addition is complete, reflux the mixture and monitor the reaction by TLC.
-
Cool the reaction mixture and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain phenazine-1-carboxylic acid.
-
Further purification can be achieved by recrystallization.[3]
-
Esterification and Deprotection (General Workflow)[1]
-
Protection of Racemic Saphenic Acid:
-
Protect the carboxylic acid and phenolic hydroxyl groups of racemic saphenic acid as their allyl esters/ethers using allyl bromide and a suitable base (e.g., K₂CO₃) in a solvent like acetone.
-
Purify the protected saphenic acid by column chromatography.
-
-
Esterification:
-
Dissolve phenazine-1-carboxylic acid (1.0 eq), the protected saphenic acid (1.1 eq), and a coupling agent (e.g., HATU, 1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or CH₂Cl₂).
-
Add a non-nucleophilic base such as DIPEA (2.0-3.0 eq) and stir the reaction at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction, dilute with an organic solvent, and wash with aqueous solutions to remove excess reagents and byproducts.
-
Purify the crude protected this compound by silica gel column chromatography.
-
-
Deprotection:
-
Dissolve the purified protected this compound in a suitable solvent (e.g., THF or CH₂Cl₂).
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05-0.1 eq) and an allyl scavenger (e.g., morpholine or dimedone, excess).
-
Stir the reaction under an inert atmosphere at room temperature until the deprotection is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Concentrate the filtrate and purify the crude this compound by column chromatography or recrystallization to obtain the final product.
-
Data Presentation
Table 1: Reported Yields for the Synthesis of Phenazine-1-Carboxylic Acid and its Analogues via Jourdan-Ullmann/Reductive Cyclization [2]
| Substrate (Aniline Derivative) | Jourdan-Ullmann Coupling Yield (%) | Reductive Cyclization Yield (%) |
| Aniline | 60-70 | 39 |
| 4-Fluoroaniline | 65 | 39 |
| 4-Chloroaniline | 72 | 45 |
| 4-Bromoaniline | 68 | 51 |
| 4-Methoxyaniline | 55 | 62 |
Note: Yields are indicative and can vary based on specific reaction conditions and scale.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low esterification yield.
References
Technical Support Center: Overcoming Solubility Challenges with (Rac)-Saphenamycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility issues encountered with (Rac)-Saphenamycin.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initial stock solution preparation of this compound?
A1: For initial stock solution preparation, it is recommended to use organic solvents such as methanol or chloroform, in which this compound is known to be soluble[]. Dimethyl sulfoxide (DMSO) is also a common choice for creating high-concentration stock solutions of hydrophobic compounds and can be considered.
Q2: I am observing precipitation of this compound when diluting my stock solution in aqueous media for cell-based assays. What can I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds. Several strategies can be employed to mitigate this:
-
Use of Co-solvents: Incorporating a water-miscible organic co-solvent in your final assay medium can improve solubility.[2][3]
-
Complexation with Cyclodextrins: Cyclodextrins can encapsulate the hydrophobic drug molecule, increasing its apparent solubility in aqueous solutions.[4]
-
Formulation with Surfactants: Low concentrations of non-ionic surfactants can aid in keeping the compound in solution by forming micelles.[4]
-
Preparation of a Solid Dispersion: For more advanced formulations, creating a solid dispersion of this compound in a hydrophilic polymer can enhance its dissolution rate and solubility.[5][6]
Q3: Are there any known signaling pathways affected by this compound?
A3: The precise signaling pathways modulated by this compound are not extensively characterized in publicly available literature. It has been identified as a gp41 inhibitor, suggesting it may interfere with HIV-1 viral entry.[7] As a phenazine antibiotic, it exhibits activity against Gram-positive bacteria and mycobacteria, likely through mechanisms that disrupt essential cellular processes in these organisms.[][8][9]
Troubleshooting Guide
Issue: Poor Solubility in Common Organic Solvents
If you are experiencing difficulty dissolving this compound even in organic solvents, consider the following troubleshooting steps:
-
Solvent Purity: Ensure the organic solvents are of high purity and anhydrous, as water content can significantly reduce the solubility of hydrophobic compounds.
-
Gentle Heating: Gently warming the solution (e.g., to 37°C) can aid in dissolution. However, be cautious of potential compound degradation at higher temperatures.
-
Sonication: Using a bath sonicator can help to break up solid particles and facilitate dissolution.
-
Alternative Solvents: Test a broader range of organic solvents. A systematic approach to solvent screening is recommended.
Issue: Compound Precipitation During Experimental Assays
Precipitation in your experimental setup can lead to inaccurate and unreliable results. The following workflow can help you identify and resolve this issue.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add a suitable volume of anhydrous, high-purity methanol or chloroform to the powder.
-
Vortex the solution for 1-2 minutes to aid dissolution.
-
If necessary, place the vial in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C, protected from light.
Protocol 2: Solubility Enhancement using Co-solvents
-
Prepare a high-concentration stock solution of this compound in 100% DMSO.
-
Prepare a series of aqueous buffers containing varying percentages of a water-miscible co-solvent (e.g., 1%, 5%, 10% ethanol or propylene glycol).
-
Add a small aliquot of the this compound stock solution to each co-solvent buffer to achieve the desired final concentration.
-
Vortex immediately after adding the stock solution.
-
Incubate at the experimental temperature for a set period (e.g., 1 hour).
-
Visually inspect for any signs of precipitation.
-
Quantify the amount of soluble compound using a suitable analytical method like HPLC-UV.
Data Presentation
The following table summarizes the expected, hypothetical solubility of this compound in various solvents and solvent systems. This data is illustrative and should be confirmed experimentally.
| Solvent/System | Expected Solubility (mg/mL) | Notes |
| Chloroform | > 10 | Good for initial solubilization.[] |
| Methanol | > 5 | Suitable for stock solutions.[] |
| DMSO | > 20 | High capacity for hydrophobic compounds. |
| Water | < 0.01 | Practically insoluble. |
| 10% Ethanol in Water | 0.05 - 0.1 | Co-solvent improves aqueous solubility. |
| 5% Cremophor® EL in Water | 0.1 - 0.5 | Surfactant-based formulation. |
| 10 mM HP-β-Cyclodextrin | 0.2 - 1.0 | Complexation enhances solubility. |
Signaling Pathway
While the specific signaling pathway for this compound is not fully elucidated, as an inhibitor, it would likely function by blocking a key step in a biological process. The following diagram illustrates a generic inhibitory mechanism.
References
- 2. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 3. researchgate.net [researchgate.net]
- 4. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Saphenamycin, a novel antibiotic from a strain of Streptomyces. | Semantic Scholar [semanticscholar.org]
- 9. Saphenamycin, a novel antibiotic from a strain of Streptomyces - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-Saphenamycin in Antiviral Assays
Welcome to the technical support center for (Rac)-Saphenamycin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in antiviral assays. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant data to support your research.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and questions that may arise during the use of this compound in experimental settings.
Q1: What is this compound and what is its primary antiviral mechanism?
A1: this compound is a racemic mixture of a phenazine antibiotic. In the context of virology, it is primarily known as an anti-HIV-1 agent that functions as a gp41 inhibitor.[1] By targeting the gp41 subunit of the HIV-1 envelope glycoprotein, it interferes with the conformational changes necessary for the fusion of the viral and host cell membranes, thereby inhibiting viral entry.[2][3][4][5]
Q2: I am observing inconsistent results in my plaque reduction assay. What could be the cause?
A2: Inconsistent plaque formation can stem from several factors. Key areas to investigate include the quality of your virus stock, the health and confluency of your cell monolayer, and the proper handling of the semi-solid overlay. Ensure your virus stock has a known titer and has been stored correctly to maintain infectivity. The cell monolayer should be healthy and near 100% confluency at the time of infection. Additionally, the temperature and concentration of the overlay (e.g., methylcellulose or agarose) are critical; if it's too hot, it can damage the cells, and if the concentration is incorrect, it can lead to diffuse plaques.[6]
Q3: My this compound preparation appears to be precipitating in the cell culture medium. How can I improve its solubility?
A3: this compound, like many organic small molecules, may have limited aqueous solubility. To improve solubility, it is recommended to first prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO). When preparing your working concentrations, dilute the DMSO stock directly into your pre-warmed cell culture medium with vigorous mixing. It is crucial to ensure the final concentration of DMSO in the culture medium remains low (typically ≤ 0.1% to 0.5%) to avoid solvent-induced cytotoxicity. Performing serial dilutions of the stock solution in DMSO before adding to the medium can also help prevent precipitation.
Q4: I am concerned about the stability of this compound in my multi-day experiment. How can I assess its stability?
Q5: What are the expected EC50 and CC50 values for this compound?
A5: Specific EC50 (50% effective concentration) and CC50 (50% cytotoxic concentration) values for this compound against various viruses and in different cell lines are not widely reported in publicly available literature. However, it has been noted for its potent activity against gram-positive bacteria with MIC values in the range of 0.1-0.2 µg/mL.[8] For its anti-cancer activity, it has shown ID50 values of 0.15 µg/mL against mouse leukemia L5178Y cells and 0.6-2.5 µg/mL against L1210 cells in vitro.[9] When conducting your experiments, it is essential to determine the EC50 and CC50 values empirically for your specific viral strain and cell line.
Q6: Can I use this compound to target viruses other than HIV-1?
A6: While the primary characterized antiviral activity of this compound is against HIV-1 through gp41 inhibition, its broader antiviral spectrum is not well-documented. Phenazine compounds, in general, can exhibit a range of biological activities. If you are exploring its efficacy against other enveloped viruses, the mechanism might also involve interference with viral entry. For non-enveloped viruses, any observed activity would likely be through a different mechanism. It is recommended to perform initial screening assays to determine its potential against other viruses of interest.
Quantitative Data Summary
Due to the limited availability of specific antiviral data for this compound in the public domain, this table provides a summary of its known biological activities to serve as a reference point for experimental design.
| Parameter | Organism/Cell Line | Value | Reference |
| MIC | Staphylococcus aureus (fusidic acid and rifampicin resistant) | 0.1-0.2 µg/mL | [8] |
| ID50 | Mouse Leukemia L5178Y cells | 0.15 µg/mL | [9] |
| ID50 | Mouse Leukemia L1210 cells | 0.6-2.5 µg/mL | [9] |
Experimental Protocols
General Protocol for Determining Antiviral Activity (Plaque Reduction Assay)
This protocol provides a general framework for assessing the antiviral efficacy of this compound.
-
Cell Plating: Seed a 12-well or 24-well plate with a suitable host cell line to achieve a confluent monolayer (90-100%) on the day of infection.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in sterile DMSO. Perform serial dilutions in cell culture medium to obtain a range of desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Viral Infection: Wash the confluent cell monolayer with phosphate-buffered saline (PBS). Infect the cells with a known titer of the virus (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the viral inoculum and wash the cells with PBS. Add the prepared dilutions of this compound to the respective wells. Include a "virus control" (no compound) and a "cell control" (no virus, no compound).
-
Overlay: Overlay the cells with a semi-solid medium (e.g., 1.2% methylcellulose or 0.5% agarose in culture medium) to restrict virus spread.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-5 days, depending on the virus).
-
Plaque Visualization and Counting: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
General Protocol for Cytotoxicity Assay (MTT Assay)
This protocol outlines a method to determine the cytotoxicity of this compound.
-
Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in an exponential growth phase at the end of the assay.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound (prepared as described above). Include a "vehicle control" (medium with the same final DMSO concentration) and a "cell control" (medium only).
-
Incubation: Incubate the plate for a duration equivalent to the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the cell control. Determine the CC50 value, which is the concentration of the compound that reduces cell viability by 50%.
Visualizations
Experimental Workflow for Antiviral and Cytotoxicity Assays
Caption: Workflow for antiviral and cytotoxicity testing.
Hypothetical Signaling Pathway Inhibition by this compound
The following diagram illustrates the known mechanism of action of this compound as an HIV-1 gp41 inhibitor and its potential impact on downstream cellular signaling pathways that are often modulated during viral infection. The involvement of PI3K/Akt and mTOR pathways is hypothesized based on their roles in viral entry and replication for various viruses, but has not been specifically demonstrated for Saphenamycin.
Caption: Hypothetical mechanism of this compound.
*The activation of PI3K/Akt/mTOR pathways by viral entry is a known phenomenon for several viruses, but its specific modulation by HIV-1 entry and inhibition by Saphenamycin requires further investigation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. HIV entry inhibitors: mechanisms of action and resistance pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. How Entry Inhibitors Work – International Association of Providers of AIDS Care [iapac.org]
- 4. researchgate.net [researchgate.net]
- 5. HIV-1 Entry Inhibitors: Recent Development and Clinical Use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. gulhanemedj.org [gulhanemedj.org]
- 8. First synthesis of racemic saphenamycin and its enantiomers. investigation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. labshake.com [labshake.com]
optimizing (Rac)-Saphenamycin dosage for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of (Rac)-Saphenamycin in in vitro studies. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and quantitative data to facilitate effective and reproducible experimental design.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a racemic mixture of the phenazine antibiotic, Saphenamycin.[1][] Phenazine compounds are known to be redox-active, and their biological effects are often attributed to their ability to accept and donate electrons, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress in target cells. Additionally, this compound has been identified as a gp41 inhibitor, suggesting it can interfere with viral entry, specifically in the context of HIV-1.[3]
Q2: What is a good starting concentration for my in vitro experiment?
A2: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. Based on available data, inhibitory concentrations (ID50) against mouse leukemia cell lines L5178Y and L1210 are 0.15 µg/mL and 0.6-2.5 µg/mL, respectively.[1][] For initial experiments, it is recommended to perform a dose-response curve starting from a low concentration (e.g., 0.01 µg/mL) and extending to a high concentration (e.g., 100 µg/mL) to determine the optimal working range for your specific system.
Q3: In which solvent should I dissolve this compound?
A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. It is crucial to ensure the final concentration of DMSO in your cell culture medium is non-toxic to the cells (generally below 0.5%). Always include a vehicle control (medium with the same concentration of DMSO as the highest concentration of Saphenamycin used) in your experiments.
Q4: How stable is this compound in solution?
A4: Stock solutions of this compound in DMSO should be stored at -20°C or -80°C to maintain stability. For working solutions diluted in cell culture medium, it is best to prepare them fresh for each experiment to avoid degradation. Phenazine compounds can be sensitive to light and repeated freeze-thaw cycles, so it is advisable to aliquot stock solutions and protect them from light.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicate wells. | 1. Compound precipitation: this compound may have limited solubility in aqueous media. 2. Uneven cell seeding: Inconsistent cell numbers across wells. 3. Redox cycling: As a phenazine, it can undergo redox cycling, leading to inconsistent ROS generation. | 1. Visually inspect the wells for any precipitate after adding the compound. If precipitation is observed, consider lowering the concentration or using a different solvent system if compatible with your cells. 2. Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell plating. 3. Ensure consistent incubation conditions (light, temperature, CO2). Consider including an antioxidant like N-acetylcysteine (NAC) as a control to assess the contribution of ROS. |
| No observable effect at expected concentrations. | 1. Compound degradation: The compound may have degraded due to improper storage or handling. 2. Cellular resistance: The cell line used may be resistant to the effects of Saphenamycin. 3. Low cell permeability: The compound may not be efficiently entering the cells. | 1. Use a fresh aliquot of the stock solution. Confirm the activity of the compound on a sensitive cell line if available. 2. Try a different cell line known to be sensitive or increase the concentration range in your dose-response experiment. 3. While direct permeability data is limited, if this is suspected, consider extending the incubation time. |
| Unexpected cytotoxicity in control cells. | 1. DMSO toxicity: The final concentration of DMSO in the culture medium is too high. 2. Contamination: The stock solution or culture medium may be contaminated. | 1. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a DMSO-only toxicity curve to determine the tolerance of your cells. 2. Filter-sterilize the stock solution if possible and use fresh, sterile culture medium. |
| Inconsistent results with different batches of the compound. | 1. Variability in purity or racemic mixture: Different batches may have slight variations. | 1. Whenever possible, obtain a certificate of analysis for each batch. If significant discrepancies are observed, it may be necessary to re-optimize the dosage for the new batch. |
Quantitative Data Summary
The following table summarizes the available in vitro inhibitory data for this compound.
| Cell Line | Assay Type | Parameter | Value (µg/mL) |
| Mouse Leukemia L5178Y | Cytotoxicity | ID50 | 0.15[1][] |
| Mouse Leukemia L1210 | Cytotoxicity | ID50 | 0.6 - 2.5[1][] |
ID50: Inhibitory Dose, 50%
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general method for determining the cytotoxic effects of this compound on adherent cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
Target adherent cell line
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the dose-response curve to determine the IC50 value.
Minimal Inhibitory Concentration (MIC) Assay (Broth Microdilution)
This protocol is for determining the antibacterial activity of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare a 2-fold serial dilution of this compound in CAMHB directly in a 96-well plate.
-
Inoculum Preparation: Dilute the 0.5 McFarland bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria without compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Figure 1. General experimental workflow for determining the in vitro activity of this compound.
Figure 2. A troubleshooting decision tree for common issues encountered during in vitro studies.
Figure 3. Postulated mechanisms of action for this compound based on its chemical class.
References
Technical Support Center: Minimizing Cytotoxicity of (Rac)-Saphenamycin in Cell Lines
Welcome to the technical support center for researchers utilizing (Rac)-Saphenamycin. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vitro experiments, with a focus on mitigating cytotoxicity to achieve desired experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known anti-cancer activity?
A1: this compound is a phenazine antibiotic. It has demonstrated inhibitory effects on mouse leukemia L5178Y and L1210 cells, with reported ID50 values of 0.15 µg/mL and 0.6-2.5 µg/mL, respectively, in in-vitro studies.[1]
Q2: What is the primary mechanism of cytotoxicity associated with phenazine antibiotics like this compound?
A2: The cytotoxicity of many phenazine antibiotics is linked to their ability to undergo redox cycling, which leads to the generation of reactive oxygen species (ROS). This increase in intracellular ROS can induce oxidative stress, damaging cellular components and potentially leading to apoptosis (programmed cell death).
Q3: How can I reduce the cytotoxic effects of this compound in my cell line experiments?
A3: A primary strategy to minimize the cytotoxicity of this compound is to counteract the effects of ROS-induced oxidative stress. This can be achieved by supplementing your cell culture media with antioxidants. N-acetylcysteine (NAC) is a commonly used antioxidant that has been shown to protect cells from oxidative damage by replenishing intracellular glutathione levels and directly scavenging ROS.[2][3][4]
Q4: At what concentration should I use this compound to observe biological effects other than cytotoxicity?
A4: The optimal concentration of this compound will be cell-line dependent. It is crucial to perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) for your specific cell line. To study non-cytotoxic effects, it is advisable to work at concentrations significantly below the IC50 value.
Q5: Can this compound affect the cell cycle of my cultured cells?
A5: While specific data on this compound's effect on the cell cycle is limited, other cytotoxic agents are known to induce cell cycle arrest at various phases (G1, S, or G2/M).[5] It is recommended to perform cell cycle analysis using techniques like flow cytometry to determine if this compound impacts cell cycle progression in your model system.
Troubleshooting Guides
Issue 1: Excessive Cell Death Observed at Expected "Non-Toxic" Concentrations
Possible Cause:
-
High sensitivity of the cell line: Different cell lines exhibit varying sensitivities to cytotoxic agents.
-
Oxidative stress: The compound may be inducing high levels of reactive oxygen species (ROS), leading to rapid cell death.
-
Incorrect concentration: Errors in dilution or calculation may result in a higher-than-intended concentration.
Troubleshooting Steps:
-
Verify Concentration: Double-check all calculations and dilutions of your this compound stock solution.
-
Perform a Dose-Response Curve: Conduct a comprehensive cytotoxicity assay (e.g., MTT, MTS, or Real-Time Cell Analysis) to determine the accurate IC50 value for your specific cell line. This will help in selecting appropriate sub-lethal concentrations for your experiments.
-
Co-treatment with an Antioxidant: To test the involvement of oxidative stress, co-incubate your cells with this compound and an antioxidant like N-acetylcysteine (NAC). A reduction in cell death in the presence of NAC would suggest that ROS generation is a significant contributor to the observed cytotoxicity.
-
Consider a Different Cell Line: If your current cell line is overly sensitive, consider using a cell line that is reported to be more resistant.
Issue 2: Inconsistent Results Between Experiments
Possible Cause:
-
Variability in cell health and density: Differences in cell confluence and passage number can affect their response to treatment.
-
Instability of the compound: this compound in solution may degrade over time.
-
Inconsistent incubation times: The duration of exposure to the compound can significantly impact cytotoxicity.
Troubleshooting Steps:
-
Standardize Cell Culture Conditions: Ensure that cells are seeded at a consistent density and are in the logarithmic growth phase at the start of each experiment. Use cells within a narrow passage number range.
-
Prepare Fresh Solutions: Prepare fresh dilutions of this compound from a frozen stock for each experiment to avoid degradation.
-
Maintain Consistent Incubation Times: Adhere to a strict and consistent incubation time for all experiments.
Quantitative Data
The following table summarizes the available inhibitory concentration data for this compound. Researchers should note the limited availability of data for a wide range of cell lines and are strongly encouraged to determine the IC50 for their specific cell line of interest.
| Cell Line | Organism | Cell Type | Inhibitory Concentration (ID50/IC50) |
| L5178Y | Mouse | Leukemia | 0.15 µg/mL[1] |
| L1210 | Mouse | Leukemia | 0.6 - 2.5 µg/mL[1] |
Experimental Protocols
Protocol 1: Determination of IC50 Value using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a series of dilutions of this compound in complete medium. A typical starting range might be from 0.01 µg/mL to 10 µg/mL. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).
-
Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.
Protocol 2: Mitigation of Cytotoxicity using N-Acetylcysteine (NAC)
This protocol describes how to assess the ability of NAC to reduce this compound-induced cytotoxicity.
Materials:
-
This compound
-
N-acetylcysteine (NAC)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
Cytotoxicity assay kit (e.g., MTT, MTS, or a live/dead cell staining kit)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described in Protocol 1.
-
Treatment Groups: Prepare the following treatment groups in complete medium:
-
Vehicle Control
-
This compound at a cytotoxic concentration (e.g., at or above the IC50)
-
NAC alone (a typical concentration range is 1-10 mM)
-
This compound + NAC (pre-incubate cells with NAC for 1-2 hours before adding this compound)
-
-
Treatment: Add the respective treatments to the wells and incubate for the desired time.
-
Cytotoxicity Assessment: Perform a cytotoxicity assay according to the manufacturer's instructions.
-
Data Analysis: Compare the cell viability between the group treated with this compound alone and the group co-treated with this compound and NAC. A significant increase in viability in the co-treated group indicates that NAC mitigates the cytotoxicity.
Visualizations
Caption: Proposed mechanism of this compound-induced cytotoxicity and mitigation by antioxidants.
Caption: Workflow for determining the IC50 value of this compound.
Caption: Overview of the intrinsic apoptosis signaling pathway.
References
- 1. Bcl-2 family - Wikipedia [en.wikipedia.org]
- 2. The cytoprotective effect of N-acetyl-L-cysteine against ROS-induced cytotoxicity is independent of its ability to enhance glutathione synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetyl-L-Cysteine Affords Protection against Lead-Induced Cytotoxicity and Oxidative Stress in Human Liver Carcinoma (HepG2) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylcysteine Inhibits Patulin-Induced Apoptosis by Affecting ROS-Mediated Oxidative Damage Pathway [mdpi.com]
- 5. Geldanamycin induces cell cycle arrest in K562 erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-Saphenamycin Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions regarding the stability of (Rac)-Saphenamycin in different solvents.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
Q2: Which analytical techniques are recommended for monitoring the stability of this compound?
A2: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are highly recommended for monitoring the stability of this compound.[1] These techniques allow for the separation and quantification of the parent compound and its potential degradation products over time. Spectroscopic methods such as UV-Vis spectroscopy can also be employed, although they may be less specific than chromatographic methods.
Q3: What are the likely mechanisms of degradation for this compound?
A3: Potential degradation pathways for this compound, a complex phenazine antibiotic, could include hydrolysis of the ester linkage, oxidation of the phenazine core, or photodegradation.[1][2] The rate and prevalence of these degradation pathways will be influenced by the solvent, pH, temperature, and exposure to light.
Q4: How should I prepare stock solutions of this compound for stability studies?
A4: It is advisable to prepare stock solutions in a high-purity, anhydrous aprotic solvent in which the compound is readily soluble, such as DMSO. The stock solution should be prepared at a high concentration (e.g., 10 mM) and stored in small aliquots at -80°C to minimize freeze-thaw cycles.[1]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of compound activity in an aqueous buffer. | Hydrolysis of the ester bond in this compound, which can be pH-dependent. | Perform a pH stability screen using a range of buffers (e.g., pH 4, 7, 9) to identify the optimal pH range for your experiments. Analyze samples at different time points using HPLC or LC-MS to quantify the remaining parent compound.[1][2] |
| Precipitation of the compound in the experimental medium. | Poor solubility of this compound in the final solvent composition. | Determine the solubility of this compound in various solvents and co-solvent systems.[3] When diluting a DMSO stock solution into an aqueous buffer, ensure the final DMSO concentration is low enough to maintain solubility but high enough to keep the compound in solution. |
| Inconsistent results between experimental replicates. | Degradation of the compound during the experiment or from a stock solution that has degraded over time. | Always use freshly prepared solutions or solutions that have been stored properly at -80°C in small aliquots. Include a positive control with a freshly prepared standard in each experiment. Monitor the stability of your stock solution periodically by HPLC. |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | Formation of degradation products or isomers. | Characterize the new peaks using mass spectrometry to identify potential degradation products. The stability of a related compound, rapamycin, was shown to involve isomerization in different solvents, which could be a possibility for saphenamycin as well.[4] |
Data Presentation
Table 1: Hypothetical Stability of this compound in Different Solvents at 25°C over 48 hours
| Solvent | Polarity Index | % this compound Remaining after 24h | % this compound Remaining after 48h | Major Degradation Products Observed |
| Dimethyl Sulfoxide (DMSO) | 7.2 | >98% | >95% | Minimal |
| N,N-Dimethylformamide (DMF) | 6.4 | >95% | >90% | Trace hydrolysis product |
| Ethanol | 5.2 | ~90% | ~80% | Hydrolysis product |
| Methanol | 5.1 | ~88% | ~75% | Hydrolysis product |
| Acetonitrile | 5.8 | >95% | >92% | Minimal |
| Water (pH 7.4) | 10.2 | <70% | <50% | Multiple degradation products |
Note: This table presents hypothetical data for illustrative purposes, based on general principles of chemical stability. Actual experimental results may vary.
Experimental Protocols
Protocol 1: General Procedure for Assessing Chemical Stability
This protocol outlines a general method for determining the stability of this compound in various solvents.
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution Preparation: Dilute the stock solution to a final concentration of 100 µM in the test solvents (e.g., DMSO, ethanol, methanol, acetonitrile, water at different pH values).
-
Incubation: Incubate the working solutions at a controlled temperature (e.g., room temperature, 37°C) and protect from light.
-
Time Points: Collect aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Quenching: Immediately quench the reaction by diluting the aliquot in a cold, strong solvent (e.g., acetonitrile) to stop further degradation.
-
Analysis: Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the concentration of this compound versus time to determine the degradation kinetics.
Protocol 2: HPLC Method for Stability Analysis
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV-Vis spectrum of this compound.
-
Injection Volume: 10 µL.
-
Quantification: Use a calibration curve generated from freshly prepared standards of this compound.
Mandatory Visualization
Caption: Mechanism of action of Saphenamycin targeting bacterial Type I Signal Peptidase.
References
avoiding common pitfalls in phenazine compound research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding common pitfalls during phenazine compound research.
I. Troubleshooting Guides
This section addresses specific issues that may arise during experimentation with phenazine compounds, offering potential causes and solutions.
1. Synthesis & Purification
| Issue | Potential Cause | Suggested Solution |
| Low yield of desired phenazine compound during synthesis. | Suboptimal reaction conditions (temperature, pressure, catalyst). | Systematically optimize reaction parameters. Consider alternative synthetic routes like the Wohl-Aue reaction or greener synthesis methods.[1] |
| Incomplete reaction or formation of side products. | Monitor reaction progress using Thin Layer Chromatography (TLC). Employ purification techniques like column chromatography to isolate the desired product. | |
| Difficulty in purifying the synthesized phenazine. | Presence of closely related isomers or byproducts. | Utilize High-Performance Liquid Chromatography (HPLC) with an appropriate column and mobile phase for separation.[2][3][4] Gel filtration chromatography can also be effective.[2] |
| Co-precipitation of impurities. | Recrystallize the crude product from a suitable solvent system. | |
| Compound degradation during purification. | Sensitivity to light (phototoxicity) or air (oxidation). | Perform purification steps in the dark or under an inert atmosphere (e.g., nitrogen or argon). |
2. Solubility & Stability
| Issue | Potential Cause | Suggested Solution |
| Poor solubility of the phenazine compound in aqueous buffers. | The hydrophobic nature of the phenazine core.[5] | Prepare a stock solution in an organic solvent like DMSO or dimethylformamide and then dilute into the aqueous buffer.[6] Ensure the final concentration of the organic solvent is minimal to avoid physiological effects.[6] |
| pH of the buffer. | Test the solubility at different pH values, as some phenazine derivatives exhibit pH-dependent solubility. | |
| Precipitation of the compound during biological assays. | Exceeding the solubility limit in the assay medium. | Determine the maximum solubility of the compound in the specific assay buffer before starting the experiment. |
| Formation of aggregates. | Use dynamic light scattering (DLS) or confocal microscopy to investigate aggregate formation.[7] Consider using surfactants or other excipients to prevent aggregation, but test for their interference with the assay. | |
| Inconsistent results or loss of activity over time. | Degradation of the compound due to light exposure. | Store stock solutions and experimental samples protected from light. Conduct phototoxicity assays to assess light sensitivity. |
| Chemical instability in the storage solvent or assay medium. | Assess the stability of the compound over time in the relevant solvents and media using techniques like HPLC. Consider storing at lower temperatures (-20°C or -80°C).[6] |
3. Biological Assays & Data Interpretation
| Issue | Potential Cause | Suggested Solution |
| High background signal or false positives in colorimetric/fluorometric assays. | Redox cycling of the phenazine compound. | Include appropriate controls, such as running the assay in the absence of the biological target, to assess the contribution of the phenazine to the signal. Consider using alternative assay formats that are less susceptible to redox interference. |
| Intrinsic fluorescence of the phenazine compound. | Measure the fluorescence of the compound alone at the excitation and emission wavelengths of the assay to determine its contribution to the signal. | |
| Irreproducible IC50 or MIC values. | Compound aggregation leading to variable effective concentrations. | Address solubility and aggregation issues as described above. Ensure thorough mixing of the compound in the assay medium. |
| Cell-based assay variability. | Standardize cell seeding density, incubation times, and other experimental parameters. Run positive and negative controls in every experiment. | |
| Unexpected biological activity or toxicity. | Phototoxicity induced by ambient light during the experiment. | Perform experiments under controlled lighting conditions. Conduct a phototoxicity assay to determine if the compound's activity is light-dependent. |
| Off-target effects of the phenazine compound. | Investigate potential off-target interactions through techniques like target profiling or by testing in multiple cell lines or model systems. |
II. Frequently Asked Questions (FAQs)
Synthesis & Characterization
-
Q1: What are the most common methods for synthesizing the phenazine core structure? A1: Classical methods include the Wohl-Aue reaction, which involves the reaction of nitrobenzene and aniline.[8][9] Other approaches involve the oxidation of dihydrophenazine or the pyrolysis of the barium salt of azobenzoate.[8][9] More recently, greener and more efficient synthetic methods are being explored.[1]
-
Q2: Which analytical techniques are essential for characterizing a newly synthesized phenazine compound? A2: A combination of techniques is crucial for unambiguous structural confirmation.[10] High-Performance Liquid Chromatography (HPLC) is used to assess purity.[2][3][4] Mass Spectrometry (MS) helps determine the molecular weight.[3][10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides detailed structural information.[3][4][10] Fourier-transform infrared (FTIR) spectroscopy can identify functional groups, and UV-Vis spectroscopy is useful for confirming the presence of the phenazine chromophore.[3][4]
Solubility & Stability
-
Q3: My phenazine derivative has very low water solubility. How can I improve its bioavailability for in vitro and in vivo studies? A3: Initially, try dissolving the compound in a small amount of a biocompatible organic solvent like DMSO and then diluting it into your aqueous medium.[6] For longer-term solutions, chemical modification of the phenazine core by introducing hydrophilic functional groups (e.g., quaternary ammonium, hydroxyl, or carboxylic acid groups) can significantly enhance aqueous solubility.[11]
-
Q4: How can I assess the phototoxicity of my phenazine compound? A4: The 3T3 Neutral Red Uptake (NRU) phototoxicity test is a standardized in vitro method.[12][13] In this assay, cells are treated with the compound and then half of the samples are exposed to a non-cytotoxic dose of simulated sunlight, while the other half are kept in the dark.[12] A significant decrease in cell viability in the light-exposed group compared to the dark group indicates phototoxicity.[12][14]
Biological Activity & Mechanism of Action
-
Q5: My phenazine compound is showing activity in a redox-based assay. How can I be sure it's not an artifact of the compound's redox cycling? A5: It is crucial to run controls where the phenazine is incubated with the assay components in the absence of the enzyme or cells to measure any direct reduction of the substrate by the phenazine. Electrochemical methods, such as cyclic voltammetry, can also be used to characterize the redox properties of your compound and understand its potential for interference. The use of nanopore electrode arrays can be a sensitive method for detecting phenazine redox cycling.[15][16][17]
-
Q6: What are the common mechanisms of action for phenazine compounds? A6: Phenazines exhibit a wide range of biological activities.[18] A common mechanism is the generation of reactive oxygen species (ROS) through redox cycling, which can lead to cellular damage and apoptosis.[3][6][15] They can also act as electron shuttles, interfering with cellular respiration.[19] Some phenazines have been shown to inhibit specific enzymes in biosynthetic pathways or interact with DNA.
III. Quantitative Data Summary
Table 1: Solubility of Selected Phenazine Compounds
| Compound | Solvent | Temperature (°C) | Solubility |
| Phenazine | Water | 25 | Insoluble[8] |
| Phenazine | Ethanol | 25 | Sparingly soluble[8] |
| Phenazine | Chloroform | 25 | Soluble[5] |
| Phenazine (methosulfate) | PBS (pH 7.2) | 25 | ~10 mg/mL[6] |
| Phenazine (methosulfate) | DMSO | 25 | ~10 mg/mL[6] |
| Phenazine-1-carboxylic acid | Water | 5-55 | Increases with temperature |
| Phenazine-1-carboxylic acid | Methanol | 5-55 | Higher than in water |
| Phenazine-1-carboxylic acid | Ethanol | 5-55 | Higher than in water |
| Amino-substituted phenazines | - | - | 0.10 to 0.34 M[11] |
| Hydroxyl-substituted phenazines | 1.0 M KOH | - | up to 1.7 M[11] |
| Quaternary ammonium-substituted phenazine | Water-based electrolytes | - | up to 1.3 M[11] |
Table 2: In Vitro Cytotoxicity (IC50) of Selected Phenazine Derivatives Against Human Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
| 5-methyl phenazine-1-carboxylic acid | A549 (Lung) | 0.4887[18] |
| 5-methyl phenazine-1-carboxylic acid | MDA-MB-231 (Breast) | 0.4586[18] |
| Benzo[a]phenazine derivative 5d-2 | HeLa (Cervical) | 1.04 - 2.27 |
| Benzo[a]phenazine derivative 5d-2 | A549 (Lung) | 1.04 - 2.27 |
| Benzo[a]phenazine derivative 5d-2 | MCF-7 (Breast) | 1.04 - 2.27 |
| Benzo[a]phenazine derivative 5d-2 | HL-60 (Leukemia) | 1.04 - 2.27 |
| Goniothalamin | A549 (Lung) | < 2 (72h) |
| Goniothalamin | HT29 (Colon) | 1.64 (72h) |
| Organoplatinum compound 5a | Caco-2 (Colon) | 43.16 µg/mL (24h) |
| Organoplatinum compound 5d | Caco-2 (Colon) | 60.8 µg/mL (24h) |
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Phenazine Compounds
| Compound | Microorganism | MIC (µg/mL) |
| Purified Phenazine | Staphylococcus aureus | 200[2] |
| Purified Phenazine | Staphylococcus epidermidis | 200[2] |
| Purified Phenazine | Escherichia coli | >200[2] |
| Purified Phenazine | Salmonella typhi | >200[2] |
| Purified Phenazine | Candida albicans | >200[2] |
| Phenazine-1-carboxylic acid phenylamides | Micrococcus sp. | - |
| Phenazine-1-carboxylic acid phenylamides | Erysipelothrix rhusiopathiae | - |
| Phenazine-1-carboxylic acid phenylamides | Staphylococcus aureus | - |
IV. Experimental Protocols
1. General Protocol for Phenazine Synthesis (Wohl-Aue Reaction)
-
Combine nitrobenzene and aniline in a suitable reaction vessel.
-
Add a reducing agent, such as iron powder, and a base.
-
Heat the reaction mixture under reflux for a specified period.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization.
2. Standard Protocol for Phenazine Purification by HPLC
-
Dissolve the crude phenazine sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Filter the sample through a 0.22 µm syringe filter.
-
Use a reverse-phase C18 column.
-
Set up a gradient elution with a mobile phase consisting of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid.
-
Inject the sample and monitor the elution profile at a suitable wavelength (e.g., 254 nm or 365 nm).
-
Collect the fractions corresponding to the desired phenazine peak.
-
Combine the fractions and remove the solvent to obtain the purified compound.
3. Protocol for Assessing Phenazine Solubility (Shake-Flask Method)
-
Add an excess amount of the phenazine compound to a known volume of the solvent (e.g., water, buffer, organic solvent) in a sealed vial.
-
Agitate the vial at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Centrifuge or filter the suspension to remove the undissolved solid.
-
Carefully withdraw an aliquot of the supernatant.
-
Determine the concentration of the phenazine in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or HPLC with a standard curve.
4. Protocol for In Vitro Phototoxicity Assay (3T3 NRU Test)
-
Seed 3T3 fibroblasts in two 96-well plates and incubate overnight.
-
Treat the cells with a range of concentrations of the phenazine compound for 1 hour.
-
Expose one plate to a non-cytotoxic dose of UVA radiation, while keeping the other plate in the dark as a control.
-
Wash the cells and incubate for another 24 hours in fresh medium.
-
Add Neutral Red dye to the cells and incubate to allow for its uptake by viable cells.
-
Extract the dye and measure the absorbance at 540 nm.
-
Calculate the cell viability for both the irradiated and non-irradiated plates and compare the IC50 values. A significant difference indicates phototoxicity.
V. Signaling Pathways and Experimental Workflows
Caption: Biosynthesis pathway of phenazine compounds from chorismic acid.
Caption: Phenazine-induced ROS-mediated apoptosis pathway.
Caption: Quorum sensing regulation of phenazine production.
Caption: General experimental workflow for phenazine compound research.
References
- 1. Metabolism and function of phenazines in bacteria: impacts on the behavior of bacteria in the environment and biotechnological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Generation of Reactive Oxygen Species Mediated by 1‑Hydroxyphenazine, a Virulence Factor of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diversity and Evolution of the Phenazine Biosynthesis Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. jab.zsf.jcu.cz [jab.zsf.jcu.cz]
- 7. Quorum sensing systems differentially regulate the production of phenazine-1-carboxylic acid in the rhizobacterium Pseudomonas aeruginosa PA1201 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Journal of APPLIED BIOMEDICINE: Phenazine-1-carboxylic acid-induced programmed cell death in human prostate cancer cells is mediated by reactive oxygen species generation and mitochondrial-related apoptotic pathway [jab.zsf.jcu.cz]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Differential Regulation of the Phenazine Biosynthetic Operons by Quorum Sensing in Pseudomonas aeruginosa PAO1-N - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Purity of Synthetic (Rac)-Saphenamycin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic (Rac)-Saphenamycin. Our goal is to help you enhance the purity of your compound by addressing common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: The synthesis of this compound involves the esterification of saphenic acid. Impurities can arise from several sources:
-
Unreacted Starting Materials: Residual saphenic acid and the alcohol used for esterification are common impurities.
-
Side Products from Esterification: The Fischer esterification is a reversible reaction, and incomplete reaction can be a source of impurity. Dehydration of the secondary alcohol on the saphenic acid backbone under acidic conditions can lead to the formation of an unsaturated byproduct.
-
Impurities from Saphenic Acid Synthesis: The synthesis of the saphenic acid precursor itself can introduce impurities. For instance, in the synthesis of phenazine-1-carboxylic acid, related isomers and over-oxidized products can form.
-
Solvent and Reagent Residues: Residual solvents and catalysts used in the reaction and purification steps can also be present in the final product.
Q2: How can I monitor the progress of the esterification reaction and identify impurities?
A2: Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are effective techniques for monitoring the reaction.
-
TLC: Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to separate the starting materials, product, and any byproducts. Staining with a UV lamp can help visualize the different spots.
-
HPLC: A reverse-phase HPLC method with UV detection is recommended for more accurate monitoring and quantification of impurities. A C18 column with a mobile phase gradient of acetonitrile and water with a small amount of acid (e.g., formic acid or acetic acid) typically provides good separation of phenazine derivatives.[1][2]
Q3: What are the recommended methods for purifying crude this compound?
A3: The primary methods for purifying this compound are column chromatography and crystallization.
-
Column Chromatography: Silica gel column chromatography is effective for separating the desired product from unreacted starting materials and polar byproducts. A gradient elution with a solvent system like hexane/ethyl acetate is commonly used.
-
Crystallization: Recrystallization from a suitable solvent system can significantly enhance the purity of the final product. The choice of solvent is critical and may require some experimentation. Common solvents for recrystallization of phenazine derivatives include ethanol, acetonitrile, toluene, and mixtures such as hexane/acetone or hexane/ethyl acetate.[3][4]
Troubleshooting Guides
Problem 1: Low Yield of this compound
| Possible Cause | Suggested Solution |
| Incomplete Esterification Reaction | The Fischer esterification is an equilibrium-limited reaction. To drive the reaction towards the product, use a large excess of the alcohol reactant. Additionally, remove water as it is formed, either by azeotropic distillation (e.g., using a Dean-Stark apparatus with toluene as the solvent) or by using a dehydrating agent.[5][6][7][8] |
| Decomposition of Product | Prolonged reaction times or high temperatures in the presence of a strong acid catalyst can lead to the degradation of the product. Monitor the reaction closely by TLC or HPLC and stop the reaction once the starting material is consumed. Use a milder acid catalyst if necessary. |
| Loss of Product During Work-up | Ensure proper pH adjustment during the extraction process to minimize the solubility of the product in the aqueous phase. Back-extraction of the aqueous layer can help recover any dissolved product. |
Problem 2: Presence of Persistent Impurities After Initial Purification
| Possible Cause | Suggested Solution |
| Co-elution During Column Chromatography | If impurities co-elute with the product, optimize the chromatographic conditions. Try a different solvent system with varying polarity, or consider using a different stationary phase (e.g., alumina). Preparative HPLC can offer higher resolution for difficult separations. |
| Ineffective Crystallization | The choice of solvent is crucial for successful crystallization. If the product oils out or the purity does not improve significantly, screen a variety of solvents and solvent mixtures. A slow cooling rate and scratching the flask to induce nucleation can improve crystal formation. Seeding with a small crystal of pure product can also be effective.[4][9] |
| Isomeric Impurities | Impurities that are isomers of this compound can be particularly challenging to separate. High-resolution chromatography techniques like preparative HPLC or Simulated Moving Bed (SMB) chromatography may be necessary. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for the analysis of this compound purity. Optimization may be required based on the specific impurities present.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Start with a higher percentage of A, and gradually increase the percentage of B over 20-30 minutes. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm and 365 nm |
| Injection Volume | 10 µL |
Table 1: HPLC Purity Analysis Parameters
Protocol 2: Purification by Silica Gel Column Chromatography
-
Prepare the Column: Slurry pack a silica gel column with a non-polar solvent (e.g., hexane).
-
Load the Sample: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elute the Column: Start with a low polarity solvent system (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). Collect fractions and monitor them by TLC.
-
Combine and Concentrate: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Purification by Recrystallization
-
Solvent Selection: Determine a suitable solvent or solvent pair in which this compound is soluble at high temperatures but sparingly soluble at room temperature.
-
Dissolution: Dissolve the impure solid in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask or adding a seed crystal. Further cooling in an ice bath can increase the yield.
-
Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum.
Signaling Pathway and Experimental Workflows
Mechanism of Action of Saphenamycin
While the precise signaling pathway of Saphenamycin is not fully elucidated, its structural similarity to other phenazine antibiotics suggests it may interfere with cellular redox processes and electron transport chains in bacteria. Some studies on related compounds suggest an interaction with the Target of Rapamycin (TOR) signaling pathway, which is a central regulator of cell growth and proliferation in eukaryotes.[10][11][12][13][14] However, more research is needed to confirm the direct targets of Saphenamycin.
Caption: Workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for enhancing the purity of this compound.
References
- 1. scielo.br [scielo.br]
- 2. UV spectroscopy and reverse-phase HPLC as novel methods to determine Capreomycin of liposomal fomulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, Crystal Structure and Bioactivity of Phenazine-1-carboxylic Acylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reagents & Solvents [chem.rochester.edu]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. scienceinfo.com [scienceinfo.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 9. scs.illinois.edu [scs.illinois.edu]
- 10. Signaling by Target of Rapamycin Proteins in Cell Growth Control - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Role of Target of Rapamycin Signaling Networks in Plant Growth and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Finding new components of the target of rapamycin (TOR) signaling network through chemical genetics and proteome chips - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The target of rapamycin (TOR) proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Technical Support Center: (Rac)-Saphenamycin Experiments
Welcome to the technical support center for (Rac)-Saphenamycin experiments. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues that may arise during experiments with this compound and its derivatives, which belong to the phenazine class of compounds.
Q1: I am observing inconsistent results in my cell viability/cytotoxicity assays. What could be the cause?
A1: Inconsistent results in cell-based assays using phenazine compounds like this compound can stem from several factors:
-
Compound Stability: Phenazine compounds can be sensitive to light and may degrade upon prolonged exposure. It is recommended to prepare solutions fresh and protect them from light as much as possible. Store stock solutions in the dark, preferably in amber vials or wrapped in aluminum foil, and consider aliquoting to avoid repeated freeze-thaw cycles.
-
Cell Seeding Density: Ensure a consistent and optimal cell seeding density across all wells and experiments. Overly confluent or sparse cultures can lead to variability in the response to the compound.
-
Reagent Mixing: Inadequate mixing of the compound or assay reagents can lead to uneven exposure and variable results. Ensure thorough but gentle mixing at each step.
-
Incubation Time: Adhere to a consistent incubation time with the compound. Small variations in timing can impact the final readout, especially for time-sensitive assays.
-
Edge Effects: In multi-well plates, wells on the edge can be prone to evaporation, leading to changes in compound concentration. To mitigate this, consider not using the outer wells for experimental data or ensure proper humidification in the incubator.
Q2: My this compound solution appears to have precipitated. How can I avoid this?
A2: this compound is a hydrophobic molecule. To avoid precipitation, ensure you are using an appropriate solvent for your stock solution, such as dimethyl sulfoxide (DMSO). When diluting into aqueous media for your experiments, it is crucial to do so gradually and with vigorous mixing to prevent the compound from crashing out of solution. Consider using a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.
Q3: I am not observing the expected antibiotic/anticancer activity. What should I check?
A3: If you are not seeing the expected biological activity, consider the following:
-
Compound Integrity: Verify the purity and integrity of your this compound sample. If possible, confirm its identity and purity through analytical methods.
-
Dosage: The effective concentration of this compound can be cell line or bacteria specific. It is advisable to perform a dose-response curve to determine the optimal concentration for your experimental system.
-
Cell Line Sensitivity: Not all cell lines will be equally sensitive to a given compound. If you are working with a new cell line, its sensitivity to this compound may need to be established.
-
Assay Sensitivity: Ensure that the assay you are using is sensitive enough to detect the expected effect. For example, some viability assays are more sensitive than others.
Q4: Are there any known off-target effects of Saphenamycin or other phenazines that I should be aware of?
A4: Phenazines are redox-active molecules. This property is central to their biological activity but can also lead to off-target effects, such as the generation of reactive oxygen species (ROS). It is important to consider the potential for oxidative stress in your experimental system and, if necessary, include appropriate controls to assess this.
Quantitative Data Summary
The following table summarizes the available quantitative data for Saphenamycin and its analogues. Note that specific data for this compound in cancer cell lines is limited in publicly available literature, and the provided data primarily reflects its antimicrobial activity.
| Compound/Analogue | Organism/Cell Line | Assay Type | Result (MIC/IC50) |
| Saphenamycin | Staphylococcus aureus (fusidic acid and rifampicin resistant strains) | Minimum Inhibitory Concentration (MIC) | 0.1-0.2 µg/mL[1] |
| Saphenamycin Analogues (8 compounds) | Bacillus subtilis | Minimum Inhibitory Concentration (MIC) | 0.07 to 3.93 µg/mL[2] |
| Phenazine-1-carboxylic acid | HeLa (cervical cancer) | IC50 | 20 µg/mL[3] |
| Phenazine-1-carboxylic acid | MCF-7 (breast cancer) | IC50 | 24 µg/mL[3] |
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the study of this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) against Bacteria
This protocol is adapted for determining the antimicrobial activity of this compound.
Materials:
-
This compound stock solution (in DMSO)
-
Bacterial strain of interest (e.g., Staphylococcus aureus)
-
Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Prepare Bacterial Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in fresh MHB.
-
Prepare Serial Dilutions: Perform a two-fold serial dilution of the this compound stock solution in MHB directly in the 96-well plate. The final volume in each well should be 100 µL. Include a positive control (bacteria with no compound) and a negative control (media only).
-
Inoculation: Add 100 µL of the prepared bacterial inoculum to each well containing the compound dilutions and the positive control well. The final volume in these wells will be 200 µL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol can be used to assess the effect of this compound on the viability of adherent cancer cell lines.
Materials:
-
This compound stock solution (in DMSO)
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
Sterile 96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, remove the medium and add fresh medium containing various concentrations of this compound (prepared by serial dilution from the stock solution). Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well and incubate for another 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value (the concentration at which 50% of cell growth is inhibited) can be determined by plotting the percentage of viability against the log of the compound concentration.
Signaling Pathways & Visualizations
While the specific signaling pathways affected by this compound are not yet fully elucidated in the available literature, phenazine antibiotics are known to be redox-active compounds. This property suggests a potential to interfere with cellular signaling pathways that are sensitive to the redox state of the cell. Below are diagrams illustrating a general experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: A general experimental workflow for evaluating the effects of this compound on cancer cells.
Caption: A hypothetical signaling pathway illustrating the potential pro-apoptotic mechanism of this compound via ROS production.
References
- 1. First synthesis of racemic saphenamycin and its enantiomers. investigation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Solid-phase synthesis of new saphenamycin analogues with antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Advances in Phenazines over the Past Decade: Review of Their Pharmacological Activities, Mechanisms of Action, Biosynthetic Pathways and Synthetic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to gp41 Inhibitors: Benchmarking (Rac)-Saphenamycin Against Established Antiretrovirals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of (Rac)-Saphenamycin and other prominent HIV-1 gp41 fusion inhibitors. While computational studies suggest this compound acts as a gp41 inhibitor, a critical lack of publicly available experimental data on its specific anti-HIV-1 potency (e.g., IC50 values) prevents a direct quantitative comparison. This document, therefore, focuses on summarizing the existing computational evidence for this compound and contrasts it with the experimentally determined performance of established peptide-based gp41 inhibitors such as Enfuvirtide, Sifuvirtide, and T-1249.
Introduction to gp41-Mediated HIV-1 Entry
The entry of HIV-1 into a host cell is a multi-step process orchestrated by the viral envelope glycoprotein (Env), a complex of gp120 and gp41 subunits. The process begins with the gp120 subunit binding to the CD4 receptor on the surface of a target T-cell. This interaction triggers a conformational change, allowing gp120 to bind to a coreceptor, either CCR5 or CXCR4. This dual engagement unleashes the gp41 subunit, which undergoes a series of dramatic conformational changes. It first inserts its fusion peptide into the host cell membrane, creating a "pre-hairpin intermediate." The N-terminal heptad repeat (NHR) and C-terminal heptad repeat (CHR) regions of gp41 then fold back on each other to form a highly stable six-helix bundle (6-HB). This action pulls the viral and cellular membranes into close proximity, forcing them to fuse and allowing the viral core to enter the cell's cytoplasm. Gp41 fusion inhibitors disrupt this process by binding to gp41 during its transitional state, preventing the formation of the six-helix bundle and halting viral entry.
This compound: A Computationally Identified gp41 Inhibitor
This compound is a compound identified as a potential gp41 inhibitor primarily through computational methods such as virtual screening and molecular dynamics simulations[1]. These studies predict that this compound can interact with key residues in the gp41 protein, specifically revealing π-π stacking interactions with Tryptophan 571 (Trp571)[1]. This interaction is thought to interfere with the structural rearrangements necessary for membrane fusion.
However, it is crucial to note that while these computational predictions are promising, there is a lack of published experimental data confirming the anti-HIV-1 activity and quantifying the potency (e.g., IC50 or EC50 values) of this compound. The compound is also known as a phenazine antibiotic with activity against Gram-positive bacteria and mycobacterium.
Performance Comparison of Established Peptide gp41 Inhibitors
In contrast to this compound, several peptide-based gp41 inhibitors have been extensively studied and characterized experimentally. These inhibitors are typically derived from the CHR or NHR sequences of gp41 itself and act as competitive inhibitors.
| Inhibitor | Type | Target Region | Mean IC50 / EC50 | Key Characteristics |
| Enfuvirtide (T-20) | Synthetic Peptide (36-aa) | Binds to NHR | ~2-190 nM | First FDA-approved fusion inhibitor. Requires twice-daily subcutaneous injections and can lead to resistance via mutations in the NHR. |
| Sifuvirtide (SFT) | Synthetic Peptide (36-aa) | Binds to NHR | ~1.8-10.4 nM | A next-generation inhibitor designed for higher potency and stability. Shows activity against a broad range of HIV-1 subtypes and some T-20 resistant strains[2][3]. |
| T-1249 | Synthetic Peptide (39-aa) | Binds to NHR | Potent (nM range) | A second-generation inhibitor designed to have activity against T-20 resistant viruses. Composed of sequences from HIV-1, HIV-2, and SIV gp41[4]. |
Note: IC50 (half-maximal inhibitory concentration) and EC50 (half-maximal effective concentration) values can vary significantly based on the HIV-1 strain, cell type, and specific assay used.
Experimental Protocols: HIV-1 Env-Mediated Cell-Cell Fusion Assay
This assay is a common method to evaluate the activity of gp41 inhibitors by measuring their ability to block the fusion of cells expressing HIV-1 Env with cells expressing CD4 and coreceptors.
Principle: Effector cells, which express the HIV-1 Env protein on their surface, are co-cultured with target cells that express CD4 and the appropriate coreceptors (CCR5 or CXCR4). In the absence of an inhibitor, the Env protein mediates the fusion of the effector and target cell membranes, leading to the formation of large, multinucleated cells called syncytia. The activity of an inhibitor is quantified by measuring the reduction in syncytia formation or by using a reporter gene system.
Detailed Methodology (Reporter Gene-Based):
-
Cell Preparation:
-
Effector Cells: A cell line (e.g., HEK293T) is co-transfected with plasmids expressing the HIV-1 Env protein and one half of a reporter enzyme (e.g., the α fragment of β-galactosidase).
-
Target Cells: A cell line susceptible to HIV-1 infection (e.g., TZM-bl) is prepared. These cells endogenously express CD4 and coreceptors and are transfected with a plasmid containing the other half of the reporter enzyme (e.g., the ω fragment of β-galactosidase).
-
-
Assay Procedure:
-
The test compound (e.g., a gp41 inhibitor) is serially diluted in an appropriate medium and added to the wells of a 96-well plate.
-
Env-expressing effector cells (e.g., 1.0x10^6 cells/ml) are mixed with the CD4/coreceptor-expressing target cells (e.g., 1.0x10^6 cells/ml).
-
This cell mixture is added to the wells containing the test compound.
-
The plate is incubated at 37°C in a 5% CO2 incubator for a defined period (e.g., 2-6 hours) to allow for cell-cell fusion.
-
-
Data Acquisition:
-
Following incubation, a substrate for the reporter enzyme (e.g., a chemiluminescent substrate for β-galactosidase) is added to the wells.
-
The plate is read using a luminometer to quantify the reporter signal. The signal is proportional to the degree of cell fusion.
-
-
Data Analysis:
-
The percentage of fusion inhibition is calculated for each concentration of the test compound relative to control wells (no inhibitor).
-
The IC50 value, the concentration of the inhibitor that reduces cell fusion by 50%, is determined by plotting the inhibition data against the log of the inhibitor concentration and fitting the data to a dose-response curve.
-
Conclusion
The HIV-1 gp41 protein remains a critical and validated target for antiretroviral drug development. Peptide inhibitors like Enfuvirtide and Sifuvirtide demonstrate that disrupting the formation of the six-helix bundle is a highly effective strategy for blocking viral entry. While computational studies have nominated this compound as a potential small-molecule inhibitor targeting this process, its clinical and therapeutic potential cannot be assessed without robust experimental validation of its anti-HIV-1 activity. Further in vitro studies are required to determine if this compound's predicted mechanism translates into potent and specific inhibition of HIV-1 replication. For now, it represents an interesting scaffold for potential future development, while peptide inhibitors remain the benchmark for this class of antiretrovirals.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Antiviral Activity of Approved and Novel Drugs against HIV-1 Mutations Evaluated under the Consideration of Dose-Response Curve Slope - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Ten Anti-HIV Hit Compounds and Preliminary Pharmacological Mechanisms Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (Rac)-Saphenamycin and Standard-of-Care Antibiotics Against Staphylococcus aureus
For Researchers, Scientists, and Drug Development Professionals
Staphylococcus aureus continues to pose a significant threat to public health due to its virulence and increasing resistance to conventional antibiotics. This guide provides a detailed comparison of the in vitro activity of the phenazine antibiotic, (Rac)-Saphenamycin, with established antibiotics—Vancomycin, Daptomycin, and Linezolid—against this formidable pathogen. The following sections present quantitative antimicrobial susceptibility data, detailed experimental methodologies, and visualizations of the mechanisms of action to offer a comprehensive resource for researchers in the field of antibiotic discovery and development.
Comparative Antimicrobial Activity
The in vitro potency of this compound and comparator antibiotics against S. aureus is summarized in Table 1. Minimum Inhibitory Concentration (MIC) values, the lowest concentration of an antibiotic that prevents visible growth of a bacterium, are presented for various S. aureus strains, including methicillin-sensitive (MSSA) and methicillin-resistant (MRSA) isolates.
| Antibiotic | S. aureus Strain(s) | MIC Range (µg/mL) | Citation(s) |
| This compound | Fusidic acid and rifampicin resistant S. aureus | 0.1 - 0.2 | [1] |
| Vancomycin | MSSA (ATCC 25923) | 0.5 - 2.0 | [2] |
| MRSA (ATCC 43300) | 1.0 - 2.0 | [3] | |
| MRSA (Clinical Isolates) | 0.5 - >32 | [4] | |
| Daptomycin | MSSA (ATCC 25923) | 0.25 - 0.5 | |
| MRSA (ATCC 43300) | 0.5 - 1.0 | ||
| MRSA (Clinical Isolates) | ≤1.0 | ||
| Linezolid | MSSA (ATCC 25923) | 1.0 - 4.0 | [2] |
| MRSA (ATCC 43300) | 1.0 - 2.0 | ||
| MRSA (Clinical Isolates) | 0.5 - 4.0 |
This compound has demonstrated potent activity against multi-drug resistant strains of S. aureus[1].
Mechanisms of Action: A Comparative Overview
The antibacterial activity of an antibiotic is intrinsically linked to its mechanism of action. This compound, as a member of the phenazine class of antibiotics, employs a distinct mechanism compared to the other antibiotics evaluated in this guide.
This compound: Targeting DNA Replication
Recent studies have elucidated that phenazine antibiotics target bacterial topoisomerase IV, an essential enzyme in Gram-positive bacteria responsible for decatenating daughter chromosomes following DNA replication[5]. By inhibiting the decatenation activity of topoisomerase IV, phenazines like Saphenamycin effectively halt DNA replication and cell division, leading to bacterial cell death[5].
Comparator Antibiotics: Established Mechanisms
The mechanisms of action for Vancomycin, Daptomycin, and Linezolid are well-established and target different essential cellular processes in S. aureus.
-
Vancomycin: This glycopeptide antibiotic inhibits bacterial cell wall synthesis by binding to the D-Ala-D-Ala termini of peptidoglycan precursors, thereby blocking the transglycosylation and transpeptidation steps in cell wall assembly[6].
-
Daptomycin: A cyclic lipopeptide, Daptomycin disrupts the bacterial cell membrane potential in a calcium-dependent manner. This leads to ion leakage, inhibition of macromolecular synthesis, and ultimately, bacterial cell death.
-
Linezolid: As an oxazolidinone antibiotic, Linezolid inhibits the initiation of bacterial protein synthesis. It binds to the 50S ribosomal subunit, preventing the formation of the initiation complex with the 30S subunit, mRNA, and initiator fMet-tRNA[7].
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a critical step in evaluating the efficacy of an antimicrobial agent. The following is a generalized workflow for the broth microdilution method, a standard protocol established by the Clinical and Laboratory Standards Institute (CLSI).
Workflow for Broth Microdilution MIC Assay
References
- 1. First synthesis of racemic saphenamycin and its enantiomers. investigation of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activity of Antibiotics against Staphylococcus aureus in an In Vitro Model of Biofilms in the Context of Cystic Fibrosis: Influence of the Culture Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. L007-0069 kills Staphylococcus aureus in high resistant phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bioengineer.org [bioengineer.org]
- 6. resources.biomol.com [resources.biomol.com]
- 7. Bacterial Protein Synthesis as a Target for Antibiotic Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Anti-HIV-1 Activity of (Rac)-Saphenamycin and Alternative Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the anti-HIV-1 activity of (Rac)-Saphenamycin, a known gp41 inhibitor. Due to the limited availability of public quantitative data for this compound, this document focuses on its mechanism of action in comparison to other well-established anti-HIV-1 agents. The provided experimental data for these alternative drugs, along with detailed protocols, offer a benchmark for the potential evaluation of this compound.
Executive Summary
This compound has been identified as an inhibitor of the HIV-1 glycoprotein 41 (gp41), a critical component of the viral fusion machinery.[1] By targeting gp41, this compound is predicted to prevent the conformational changes necessary for the fusion of the viral and host cell membranes, thereby blocking viral entry. This mechanism places it in the class of HIV-1 entry inhibitors.
Comparative Performance of Anti-HIV-1 Agents
The following table summarizes the in vitro anti-HIV-1 activity and cytotoxicity of three approved antiretroviral drugs, each representing a different class of inhibitor. This data serves as a reference for the expected performance of a potent anti-HIV-1 compound.
| Compound | Drug Class | Mechanism of Action | EC50 | CC50 | Selectivity Index (SI = CC50/EC50) |
| This compound | Entry Inhibitor (gp41) | Inhibits HIV-1 gp41-mediated membrane fusion.[1] | Data not available | Data not available | Data not available |
| Enfuvirtide (T-20) | Entry Inhibitor (gp41) | Binds to the first heptad repeat (HR1) of gp41, preventing the conformational change required for fusion. | ~1-10 nM | >100 µM | >10,000 |
| Maraviroc | Entry Inhibitor (CCR5 antagonist) | Blocks the interaction between HIV-1 gp120 and the CCR5 co-receptor, preventing viral entry into host cells. | ~2.0 nM | >10 µM | >5,000 |
| Zidovudine (AZT) | Nucleoside Reverse Transcriptase Inhibitor (NRTI) | Inhibits the viral reverse transcriptase enzyme, terminating the elongation of the proviral DNA chain. | ~2.8 - 10 nM | >100 µM | >10,000 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols represent standard assays used to validate the anti-HIV-1 activity and cytotoxicity of investigational compounds like this compound.
Anti-HIV-1 Activity Assay (TZM-bl Reporter Gene Assay)
This assay measures the inhibition of HIV-1 entry into target cells.
Objective: To determine the 50% effective concentration (EC50) of a test compound required to inhibit HIV-1 infection by 50%.
Materials:
-
TZM-bl cells (HeLa cell line engineered to express CD4, CCR5, and CXCR4, and containing integrated Tat-inducible luciferase and β-galactosidase reporter genes)
-
HIV-1 viral stocks (e.g., NL4-3 strain)
-
Test compound (this compound or other inhibitors)
-
Control drugs with known anti-HIV-1 activity (e.g., Enfuvirtide, Maraviroc, Zidovudine)
-
Cell culture medium (e.g., DMEM supplemented with 10% FBS, penicillin, and streptomycin)
-
96-well cell culture plates
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Seed TZM-bl cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of the test compound and control drugs.
-
Pre-incubate the cells with the diluted compounds for 1-2 hours.
-
Add a predetermined amount of HIV-1 virus to each well.
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
After incubation, remove the culture medium and lyse the cells.
-
Add luciferase assay reagent to each well and measure the luminescence using a luminometer.
-
Calculate the percentage of inhibition for each compound concentration relative to the virus control (no compound).
-
Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of a compound on cell viability.
Objective: To determine the 50% cytotoxic concentration (CC50) of a test compound that reduces the viability of cells by 50%.
Materials:
-
Target cells (e.g., TZM-bl or peripheral blood mononuclear cells - PBMCs)
-
Test compound
-
Cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at an appropriate density.
-
Add serial dilutions of the test compound to the wells.
-
Incubate the plates for the same duration as the anti-HIV-1 activity assay (e.g., 48 hours).
-
Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert MTT into formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cytotoxicity for each compound concentration relative to the cell control (no compound).
-
Determine the CC50 value by plotting the percentage of cytotoxicity against the compound concentration and fitting the data to a dose-response curve.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the anti-HIV-1 activity of entry inhibitors.
Caption: HIV-1 entry pathway and points of inhibition.
Caption: General workflow for in vitro anti-HIV-1 validation.
References
Comparative Analysis of (Rac)-Saphenamycin Analogues: A Guide for Researchers
This comparison guide provides a detailed analysis of synthetic (Rac)-Saphenamycin analogues, focusing on their antimicrobial performance. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of structure-activity relationships and the experimental data supporting them.
Quantitative Performance Data
The antimicrobial activity of a series of this compound analogues, modified at the benzoate moiety, was evaluated against Gram-positive (Bacillus subtilis) and Gram-negative (Proteus mirabilis) bacteria. The minimum inhibitory concentration (MIC) values, as reported by Laursen et al. (2002), are summarized in the table below. The analogues were synthesized via a solid-phase approach, starting from saphenic acid.[1]
| Analogue (Substituent on Benzoate Ring) | Bacillus subtilis MIC (µg/mL) | Proteus mirabilis MIC (µg/mL) |
| Saphenamycin | 0.1 | > 100 |
| 4-Methyl | 0.07 | > 100 |
| 4-Ethyl | 0.10 | > 100 |
| 4-tert-Butyl | 0.20 | > 100 |
| 4-Methoxy | 0.10 | > 100 |
| 4-Hydroxy | 0.20 | > 100 |
| 4-Fluoro | 0.10 | > 100 |
| 4-Chloro | 0.10 | > 100 |
| 4-Bromo | 0.10 | > 100 |
| 4-Iodo | 0.10 | > 100 |
| 3,4-Dichloro | 0.10 | > 100 |
| 3,5-Dichloro | 0.20 | > 100 |
| 2,4-Dichloro | 3.93 | > 100 |
Data sourced from Laursen et al., Bioorganic & Medicinal Chemistry Letters, 2002.[1]
The data indicates that modifications on the benzoate ring of saphenamycin are well-tolerated for activity against B. subtilis, with several analogues exhibiting comparable or slightly improved potency. However, none of the tested analogues showed significant activity against P. mirabilis.
Experimental Protocols
The following protocols are based on the methodologies described by Laursen et al. (2002) and general procedures for solid-phase synthesis and antimicrobial susceptibility testing.
Solid-Phase Synthesis of Saphenamycin Analogues
A solid-phase synthesis approach was utilized for the generation of the saphenamycin analogue library.[1]
-
Resin Loading: Saphenic acid was chemoselectively anchored to a 2-chlorotrityl functionalized polystyrene resin through its carboxyl group.
-
Acylation: The secondary alcohol of the resin-bound saphenic acid was acylated in parallel with a series of differently substituted benzoic acid derivatives.
-
Cleavage: The synthesized analogues were cleaved from the resin by treatment with a solution of 5% trifluoroacetic acid (TFA) in dichloromethane (CH₂Cl₂).
-
Purification: The cleaved analogues were purified to isolate the desired compounds.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized saphenamycin analogues was determined using a standard broth microdilution method to ascertain the Minimum Inhibitory Concentration (MIC).
-
Inoculum Preparation: A standardized inoculum of the test microorganisms (Bacillus subtilis and Proteus mirabilis) was prepared in a suitable broth medium.
-
Serial Dilution: The test compounds were serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well was inoculated with the standardized bacterial suspension.
-
Incubation: The microtiter plates were incubated under appropriate conditions for bacterial growth.
-
MIC Determination: The MIC was determined as the lowest concentration of the compound that completely inhibited visible growth of the microorganism.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis and antimicrobial screening of the this compound analogues.
Caption: Workflow for Synthesis and Screening of Analogues.
Proposed Mechanism of Action
While a specific signaling pathway for saphenamycin has not been fully elucidated, phenazine antibiotics are known to act through their redox properties. The following diagram illustrates a plausible general mechanism of action.
Caption: General Mechanism of Phenazine Antibiotics.
References
Navigating HIV-1 Resistance: A Comparative Guide to (Rac)-Saphenamycin and Other gp41 Entry Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The emergence of drug-resistant HIV-1 strains poses a significant challenge to effective long-term antiretroviral therapy. Entry inhibitors, a class of antiretroviral drugs that block the virus from entering host cells, represent a critical tool in managing HIV-1 infection, particularly in cases of resistance to other drug classes. (Rac)-Saphenamycin, a phenazine antibiotic, has been identified as an inhibitor of the HIV-1 envelope glycoprotein gp41, a key component of the viral fusion machinery. This guide provides a comparative analysis of this compound with other gp41 inhibitors, focusing on mechanisms of action, resistance profiles, and the experimental frameworks used to evaluate cross-resistance.
Mechanism of Action: Targeting the HIV-1 Fusion Cascade
HIV-1 entry into a host cell is a multi-step process culminating in the fusion of the viral and cellular membranes, mediated by the viral envelope glycoprotein complex (Env), which consists of gp120 and gp41. Small molecule inhibitors targeting this process can prevent the conformational changes in gp41 necessary for membrane fusion.
This compound is understood to be a gp41 inhibitor, though detailed mechanistic studies are not extensively available in the public domain. Its action is presumed to interfere with the formation of the six-helix bundle (6HB), a critical structural intermediate in the fusion process. This mechanism is shared by other gp41 inhibitors, including the well-characterized peptide inhibitor Enfuvirtide (T-20).
In contrast, other small-molecule entry inhibitors, such as BMS-378806, target the gp120 subunit, preventing its interaction with the CD4 receptor on host cells[1]. Understanding these distinct binding sites is crucial when predicting and evaluating cross-resistance.
Cross-Resistance Profiles: A Comparative Overview
Table 1: Comparative Data of Selected HIV-1 Entry Inhibitors
| Compound | Class | Target | Common Resistance Mutations | Cross-Resistance Profile |
| This compound | Phenazine Antibiotic / Small Molecule | gp41 | Not documented in literature | Unknown |
| Enfuvirtide (T-20) | Peptide | gp41 (HR1) | G36D/V, V38A/E, Q40H, N43D, L45M in gp41 | High with other HR1-targeting peptide inhibitors. |
| BMS-378806 | Small Molecule | gp120 | M426L, M475I in the CD4 binding pocket of gp120 | Low with gp41 inhibitors and CCR5 antagonists[1]. |
| Maraviroc | Small Molecule | CCR5 Co-receptor | Changes in the V3 loop of gp120 | No cross-resistance with other entry inhibitor classes[2][3]. |
Note: Quantitative activity data (e.g., IC50) for this compound against HIV-1 is not consistently reported in publicly accessible scientific literature.
Resistance to the peptide-based gp41 inhibitor Enfuvirtide is well-characterized and primarily involves mutations within a 10-amino acid segment of the N-terminal heptad repeat (HR1) of gp41[3]. These mutations directly interfere with the binding of the drug. It is plausible that resistance to a small molecule like this compound, if it also binds to a conserved region of gp41, could arise from mutations in or near its binding site. However, small molecules may have different and potentially more complex resistance pathways compared to larger peptide inhibitors.
Studies on other small-molecule entry inhibitors, such as those targeting the CCR5 co-receptor, have shown that resistance can emerge through mutations in the V3 loop of gp120, which alters the virus's ability to use the co-receptor[2]. For small molecules that bind to gp120, like BMS-378806, resistance mutations are found in the gp120 subunit itself[1]. This highlights the target-specific nature of resistance development.
Experimental Protocols for Cross-Resistance Studies
Evaluating the potential for cross-resistance is a critical step in the development of new antiretroviral agents. The following are standardized experimental protocols used in the field.
HIV-1 Drug Susceptibility Assays
These assays measure the in vitro activity of an antiviral drug against different strains of HIV-1, including laboratory-adapted strains, clinical isolates, and site-directed mutant viruses.
-
Phenotypic Assays: These assays directly measure the ability of a virus to replicate in the presence of varying concentrations of a drug. The result is typically expressed as the 50% inhibitory concentration (IC50), which is the drug concentration required to inhibit viral replication by 50%. An increase in the IC50 for a mutant virus compared to the wild-type virus indicates resistance.
-
Genotypic Assays: These assays involve sequencing the relevant viral genes (in this case, the env gene encoding gp120 and gp41) to identify mutations known to be associated with drug resistance.
Generation of Resistant Virus Strains
To study resistance mechanisms and cross-resistance, virus strains resistant to a specific inhibitor are generated in vitro.
-
Protocol:
-
A laboratory-adapted strain of HIV-1 is cultured in the presence of a sub-optimal concentration of the inhibitor.
-
The virus is passaged repeatedly, with a gradual increase in the inhibitor concentration.
-
Viral replication is monitored (e.g., by measuring p24 antigen levels).
-
Once a virus population that can replicate at high inhibitor concentrations is established, the env gene is sequenced to identify resistance-conferring mutations.
-
Site-Directed Mutagenesis
Once putative resistance mutations are identified, their specific effect on drug susceptibility can be confirmed by introducing them into the infectious molecular clone of a wild-type virus using site-directed mutagenesis. The resulting mutant viruses are then tested in phenotypic assays.
Visualizing Key Pathways and Workflows
To aid in the understanding of the complex processes involved in HIV-1 entry and the evaluation of drug resistance, the following diagrams are provided.
References
Benchmarking (Rac)-Saphenamycin Against Standard of Care Antivirals: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Saphenamycin, a phenazine antibiotic, has been identified as an inhibitor of the HIV-1 glycoprotein 41 (gp41), a critical component of the viral entry machinery. This guide provides a comparative overview of this compound against the current standard of care gp41 inhibitor, Enfuvirtide, to aid researchers in understanding its potential therapeutic value and to inform future drug development efforts.
Executive Summary
This compound demonstrates anti-HIV-1 activity by targeting gp41, the same viral protein as the FDA-approved antiretroviral drug Enfuvirtide. Both compounds inhibit the fusion of the HIV-1 virus with host cells, a crucial step in the viral lifecycle. However, a comprehensive head-to-head comparison is currently limited by the lack of publicly available quantitative data on the antiviral potency of this compound. This guide summarizes the known information on both compounds, outlines the standard experimental protocols for evaluating gp41 inhibitors, and presents a framework for future comparative studies.
Mechanism of Action: Targeting HIV-1 Entry
The entry of HIV-1 into a host cell is a multi-step process orchestrated by the viral envelope glycoproteins gp120 and gp41. The process begins with the binding of gp120 to the CD4 receptor on the surface of T-cells, which triggers conformational changes in both gp120 and gp41. This allows gp41 to insert its fusion peptide into the host cell membrane. Subsequently, gp41 undergoes a structural rearrangement, folding into a six-helix bundle that brings the viral and cellular membranes into close proximity, leading to membrane fusion and the release of the viral core into the cytoplasm.
Both this compound and Enfuvirtide disrupt this process by binding to gp41 and preventing the formation of the six-helix bundle.
Comparative Data
A direct quantitative comparison of the anti-HIV-1 activity of this compound and Enfuvirtide is hampered by the absence of published studies reporting the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) for this compound. The table below summarizes the available information.
| Feature | This compound | Enfuvirtide (T-20) |
| Drug Class | Phenazine antibiotic, gp41 inhibitor | Peptide-based fusion inhibitor |
| Mechanism of Action | Inhibits HIV-1 gp41-mediated membrane fusion | Inhibits HIV-1 gp41-mediated membrane fusion |
| Antiviral Potency (IC50/EC50) | Data not publicly available | Varies by HIV-1 strain and assay, typically in the low nanomolar range |
| Clinical Use | Not clinically approved | Approved for treatment-experienced HIV-1 patients |
| Administration | Data not available | Subcutaneous injection |
| Known Resistance | Data not available | Mutations in the gp41 HR1 region |
Experimental Protocols for Evaluation
To enable a direct comparison, the anti-HIV-1 activity of this compound would need to be evaluated using standardized in vitro assays. The following protocols are commonly employed for assessing the potency of gp41 inhibitors.
Cell-Based HIV-1 Inhibition Assay (p24 Antigen Assay)
This assay measures the ability of a compound to inhibit HIV-1 replication in a susceptible cell line (e.g., TZM-bl, CEM-GXR).
Workflow:
Methodology:
-
Cell Preparation: Seed TZM-bl cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and Enfuvirtide (as a positive control) in cell culture medium.
-
Infection: Add the diluted compounds to the cells, followed by the addition of a known amount of HIV-1 virus stock.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
p24 Quantification: After incubation, collect the cell culture supernatant and quantify the amount of HIV-1 p24 antigen using a commercially available ELISA kit.
-
Data Analysis: Determine the concentration of the compound that inhibits viral replication by 50% (EC50) by plotting the percentage of p24 inhibition against the log of the compound concentration.
Cytotoxicity Assay (MTT or XTT Assay)
It is crucial to assess the cytotoxicity of the compound to ensure that the observed antiviral effect is not due to cell death.
Methodology:
-
Cell Preparation: Seed target cells in a 96-well plate as described above.
-
Compound Addition: Add serial dilutions of the test compound to the cells.
-
Incubation: Incubate the plates for the same duration as the antiviral assay.
-
Viability Assessment: Add a viability reagent such as MTT or XTT to the wells and incubate for 2-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength.
-
Data Analysis: Calculate the concentration of the compound that reduces cell viability by 50% (CC50). The selectivity index (SI = CC50/EC50) is then determined to assess the therapeutic window of the compound.
Future Directions and Conclusion
While this compound shows promise as a potential anti-HIV-1 agent targeting gp41, its therapeutic potential cannot be fully assessed without robust quantitative data. Future research should focus on:
-
Quantitative Antiviral Assays: Determining the EC50 of this compound against a panel of laboratory-adapted and clinical isolates of HIV-1.
-
Direct Comparison with Enfuvirtide: Performing head-to-head comparative studies with Enfuvirtide in the same experimental setup.
-
Resistance Profiling: Investigating the potential for the development of resistance to this compound and cross-resistance with Enfuvirtide.
-
Mechanism of Action Studies: Further elucidating the precise binding site and inhibitory mechanism of this compound on gp41.
The generation of this critical data will be essential to position this compound in the landscape of HIV-1 entry inhibitors and to guide its potential development as a novel antiretroviral therapeutic.
Comparative Analysis of Synergistic Effects of (Rac)-Saphenamycin with Other Antimicrobial Agents
Disclaimer: As of November 2025, a comprehensive search of peer-reviewed scientific literature and publicly available experimental data has yielded no specific studies on the synergistic effects of (Rac)-Saphenamycin in combination with other drugs. The information presented below is a generalized framework designed to guide researchers in the evaluation of potential drug synergies involving this compound. This guide provides hypothetical experimental data and protocols to illustrate how such a comparative analysis could be structured.
Introduction to Drug Synergy
Drug synergism, a cornerstone of combination therapy, occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This approach can enhance therapeutic efficacy, reduce dosages to minimize toxicity, and overcome drug resistance. Saphenamycin, a phenazine antibiotic, has demonstrated antimicrobial properties; however, its potential for synergistic interactions remains unexplored. This guide outlines the methodologies and data presentation formats that could be employed to investigate and compare the synergistic potential of this compound with other antimicrobial agents.
Hypothetical Synergistic Effects of this compound with Conventional Antibiotics
This section presents a hypothetical scenario where this compound is tested in combination with two common antibiotics, Ciprofloxacin (a fluoroquinolone) and Meropenem (a carbapenem), against a resistant strain of Staphylococcus aureus.
Quantitative Analysis of Synergy
The synergistic interactions can be quantified using the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
Synergy is typically defined as an FICI ≤ 0.5, additivity as 0.5 < FICI ≤ 1, indifference as 1 < FICI ≤ 4, and antagonism as FICI > 4.
Table 1: Hypothetical In Vitro Synergy of this compound Combinations against S. aureus (ATCC BAA-1717)
| Drug Combination | Individual MIC (µg/mL) | Combination MIC (µg/mL) | FICI | Interpretation |
| This compound | 8 | - | - | - |
| Ciprofloxacin | 32 | - | - | - |
| This compound + Ciprofloxacin | - | 2 + 4 | 0.375 | Synergy |
| Meropenem | 64 | - | - | - |
| This compound + Meropenem | - | 4 + 16 | 0.75 | Additive |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of findings. Below are standard protocols that could be adapted for assessing the synergistic effects of this compound.
Checkerboard Microdilution Assay
This method is used to determine the FICI and assess synergy between two antimicrobial agents.
-
Preparation of Drug Solutions: Prepare stock solutions of this compound, Ciprofloxacin, and Meropenem in an appropriate solvent (e.g., DMSO) and dilute to the desired concentrations using Mueller-Hinton Broth (MHB).
-
Plate Setup: In a 96-well microtiter plate, create a two-dimensional gradient of the two drugs. One drug is serially diluted along the x-axis, and the other is serially diluted along the y-axis.
-
Inoculum Preparation: Prepare a bacterial suspension of S. aureus equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) for each drug alone and in combination by visual inspection of turbidity. The MIC is the lowest concentration that inhibits visible bacterial growth. Calculate the FICI for each combination.
Time-Kill Assay
This assay provides a dynamic view of the antimicrobial effect over time.
-
Bacterial Culture: Grow an overnight culture of S. aureus in MHB.
-
Experimental Setup: Dilute the culture to approximately 1 x 10^6 CFU/mL in flasks containing MHB with the drugs at specific concentrations (e.g., 0.5x MIC, 1x MIC) alone and in combination. Include a growth control without any drug.
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 24 hours), collect aliquots from each flask, perform serial dilutions, and plate on Mueller-Hinton Agar.
-
Colony Counting: After incubation, count the number of colonies to determine the viable bacterial count (CFU/mL) at each time point.
-
Data Interpretation: Synergy is defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at 24 hours.
Visualizing Experimental Workflows and Potential Mechanisms
Diagrams created using Graphviz can effectively illustrate complex processes and relationships.
Caption: Workflow for assessing in vitro drug synergy.
Hypothetical Signaling Pathway for Synergy
A potential mechanism for synergy could involve the inhibition of different, yet complementary, cellular pathways. For instance, this compound might disrupt the bacterial cell membrane, thereby facilitating the entry of another antibiotic that targets intracellular components like DNA gyrase (the target of Ciprofloxacin).
Caption: Hypothetical synergistic mechanism of action.
Conclusion and Future Directions
While no specific data on the synergistic effects of this compound currently exist, the methodologies and frameworks presented in this guide provide a clear path for future research. Investigating the potential of this compound in combination therapies could unveil novel treatment strategies for combating antibiotic-resistant infections. Future studies should focus on performing systematic in vitro screening with a broad range of antibiotics, followed by in vivo validation of promising combinations in animal models of infection. Furthermore, mechanistic studies would be essential to elucidate the molecular basis of any observed synergistic interactions.
Independent Verification of (Rac)-Saphenamycin's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of (Rac)-Saphenamycin with alternative compounds, supported by experimental data. The information is intended to aid researchers in evaluating its potential for further investigation and development.
Antimicrobial Activity
This compound, a member of the phenazine class of antibiotics, has demonstrated potent activity against Gram-positive bacteria, including clinically significant resistant strains. Its performance is compared here with established antibiotics used for similar indications.
Data Presentation: Antimicrobial Minimum Inhibitory Concentrations (MICs)
The following table summarizes the MIC values of Saphenamycin analogues and comparator antibiotics against key Gram-positive bacteria. Data for Saphenamycin analogues is presented as a range observed in studies.
| Compound | Organism | MIC (µg/mL) |
| Saphenamycin Analogues | Bacillus subtilis | 0.07 - 3.93[1] |
| Vancomycin | Staphylococcus aureus (methicillin-resistant - MRSA) | ≤1.0 - 2.0[2] |
| Linezolid | Staphylococcus aureus (methicillin-resistant - MRSA) | 2.0 - 4.0 |
Note: Specific MIC data for this compound against Staphylococcus aureus was not available in the reviewed literature. The data for analogues against Bacillus subtilis suggests potent Gram-positive activity.
Experimental Protocol: Broth Microdilution for Antimicrobial Susceptibility Testing (CLSI Guideline M07)
This protocol outlines the determination of Minimum Inhibitory Concentration (MIC) values using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).
1. Inoculum Preparation:
- Select three to five well-isolated colonies of the test bacterium from an 18- to 24-hour agar plate.
- Transfer the colonies to a tube containing 4 to 5 mL of a suitable broth medium (e.g., Tryptic Soy Broth).
- Incubate the broth culture at 35°C until it achieves or exceeds the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Adjust the turbidity of the bacterial suspension with sterile saline or broth to match that of a 0.5 McFarland standard.
2. Preparation of Antimicrobial Dilutions:
- Perform serial twofold dilutions of the antimicrobial agents in cation-adjusted Mueller-Hinton Broth (CAMHB).
- The final concentrations of the antimicrobial agents in the microdilution wells should bracket the expected MIC.
3. Inoculation of Microdilution Plates:
- Within 15 minutes of standardizing the inoculum, dilute the suspension in CAMHB so that after inoculation, each well contains approximately 5 x 10⁵ CFU/mL.
- Dispense 100 µL of the standardized and diluted inoculum into each well of a 96-well microtiter plate containing 100 µL of the appropriate antimicrobial dilution.
4. Incubation:
- Incubate the inoculated microtiter plates at 35°C for 16 to 20 hours in ambient air.
5. Determination of MIC:
- The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Workflow for Antimicrobial Susceptibility Testing
Caption: Broth Microdilution Workflow.
Anticancer Activity
This compound has been reported to exhibit cytotoxic effects against leukemia cell lines. This section compares its activity with standard chemotherapeutic agents used in the treatment of leukemia.
Data Presentation: Anticancer Activity (IC50/ID50 Values)
The table below presents the half-maximal inhibitory concentration (IC50) or inhibitory dose (ID50) values of this compound and comparator drugs against various leukemia cell lines.
| Compound | Cell Line(s) | IC50/ID50 (µg/mL) |
| This compound | L5178Y (Mouse Leukemia) | 0.15 |
| L1210 (Mouse Leukemia) | 0.6 - 2.5 | |
| Cytarabine | CCRF-CEM, Jurkat (Human ALL) | ~0.09 - 0.16 µM |
| Daunorubicin | HL-60, U937 (Human AML) | 1.31 - 2.52 µM |
Note: The activity of this compound is reported as ID50, while the comparators are reported as IC50. Direct comparison should be made with caution due to potential differences in assay conditions and definitions.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.
1. Cell Seeding:
- Seed leukemia cells (e.g., HL-60, U937) into a 96-well plate at a density of 5 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
2. Compound Treatment:
- Prepare serial dilutions of the test compounds (this compound, Cytarabine, Daunorubicin) in culture medium.
- Add 100 µL of the compound dilutions to the respective wells and incubate for 48 to 72 hours. Include untreated control wells.
3. MTT Addition and Incubation:
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
- Incubate the plate for 4 hours at 37°C to allow the formation of formazan crystals by metabolically active cells.
4. Solubilization of Formazan:
- Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.
- Gently agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.
5. Absorbance Measurement:
- Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
6. IC50 Calculation:
- The percentage of cell viability is calculated relative to the untreated control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
MTT Assay Workflow Diagram
Caption: MTT Assay for Anticancer Activity.
Anti-HIV-1 Activity
This compound has been identified as an inhibitor of the HIV-1 glycoprotein gp41, a critical component of the viral fusion machinery. Its potential as an anti-HIV-1 agent is compared with Enfuvirtide (T-20), an approved HIV fusion inhibitor.
Data Presentation: Anti-HIV-1 Activity (EC50/IC50 Values)
The following table presents the half-maximal effective concentration (EC50) or inhibitory concentration (IC50) of this compound's comparator, Enfuvirtide.
| Compound | Assay | Target | EC50/IC50 |
| This compound | Syncytium Formation Assay | gp41 | Data not available |
| Enfuvirtide (T-20) | Cell-Cell Fusion Assay | gp41 | 23 ± 6 nM |
Note: While this compound is known to inhibit gp41, specific quantitative data on its anti-HIV-1 activity (EC50 or IC50) was not found in the reviewed literature.
Experimental Protocol: HIV-1 Syncytium Formation Assay
This assay quantifies the inhibition of HIV-1 envelope-mediated cell-cell fusion, a hallmark of gp41 activity.
1. Cell Lines:
- Effector cells: A cell line chronically infected with an HIV-1 strain that expresses the viral envelope glycoproteins on its surface (e.g., H9/IIIB).
- Target cells: A CD4-positive cell line that is susceptible to HIV-1-induced syncytium formation (e.g., CEM-SS).
2. Assay Procedure:
- Plate CEM-SS cells in a 96-well flat-bottom microtiter plate at a concentration that will form a confluent monolayer.
- Prepare serial dilutions of the test compound (this compound, Enfuvirtide) in culture medium.
- Add the test compound dilutions to the wells containing the CEM-SS cells.
- Add the HIV-1 infected effector cells (e.g., H9/IIIB) to the wells.
- Co-culture the cells for 24 to 48 hours at 37°C in a 5% CO₂ incubator.
3. Quantification of Syncytia:
- After incubation, visually inspect the wells under a light microscope and count the number of syncytia (multinucleated giant cells) in each well.
- Alternatively, a quantitative reporter gene assay can be used where one cell line expresses an HIV-1 Tat-inducible reporter (e.g., luciferase) and the other expresses Tat. Fusion results in reporter gene activation.
4. EC50 Determination:
- The percentage of inhibition of syncytium formation is calculated for each compound concentration relative to the virus control wells (no compound).
- The EC50 value, the concentration of the compound that inhibits syncytium formation by 50%, is determined from the dose-response curve.
Signaling Pathway of HIV-1 Entry and Inhibition by gp41 Inhibitors
Caption: HIV-1 Entry and gp41 Inhibition.
References
Navigating Specificity: A Comparative Guide to (Rac)-Saphenamycin and Alternative Anti-cancer Compounds
For Researchers, Scientists, and Drug Development Professionals
The quest for targeted cancer therapies with minimal off-target effects is a central challenge in drug discovery. This guide provides a comparative evaluation of the specificity of (Rac)-Saphenamycin, a phenazine antibiotic with reported anti-cancer properties, against alternative, well-characterized compounds that induce similar cellular outcomes. Due to a lack of specific off-target profiling data for this compound, this guide will leverage the known mechanisms of the broader class of phenazine antibiotics as a potential framework for its action. This will be contrasted with the extensive specificity data available for compounds targeting the p53 pathway, such as the MDM2 inhibitor, Nutlin-3a.
Section 1: this compound - A Phenazine with Anti-cancer Potential
This compound is a phenazine antibiotic that has demonstrated inhibitory effects against various cancer cell lines. While its primary characterization has been in the context of its anti-HIV-1 and antimicrobial activities, its potential as an anti-cancer agent warrants a thorough investigation of its mechanism and specificity.
Postulated Mechanism of Action
Direct experimental evidence detailing the specific molecular targets of this compound in cancer cells is limited. However, based on the known activities of other phenazine compounds, its anti-cancer effects are likely mediated through one or more of the following mechanisms:
-
Induction of Apoptosis: Phenazines are known to induce programmed cell death in cancer cells. This is often mediated through the intrinsic mitochondrial pathway, involving the activation of caspases.
-
Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by arresting the cell cycle at various checkpoints.
-
Modulation of Cellular Signaling: Phenazines have been shown to interfere with key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.
The following diagram illustrates a generalized signaling pathway potentially affected by phenazine antibiotics.
Specificity and Off-Target Effects: The Knowledge Gap
A critical aspect of evaluating any therapeutic compound is its specificity. As of the latest literature review, comprehensive off-target profiling studies for this compound, such as kinome scanning or cellular thermal shift assays (CETSA), have not been published. This represents a significant knowledge gap in understanding its potential for clinical development. Without such data, the risk of unforeseen side effects due to interactions with unintended cellular targets remains high.
Section 2: Alternative Strategy - Targeting the p53 Pathway with MDM2 Inhibitors
An alternative and well-validated strategy to induce cell cycle arrest and apoptosis in cancer cells is to stabilize and activate the tumor suppressor protein p53. One of the most effective ways to achieve this is by inhibiting the interaction between p53 and its primary negative regulator, MDM2.
Nutlin-3a: A Well-Characterized MDM2 Inhibitor
Nutlin-3a is a potent and selective small molecule inhibitor of the MDM2-p53 interaction. By binding to the p53-binding pocket of MDM2, Nutlin-3a prevents the MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. This leads to the accumulation of p53, which can then transcriptionally activate its target genes to induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.
The signaling pathway initiated by Nutlin-3a is depicted below.
Comparative Data on Specificity
The specificity of MDM2 inhibitors like Nutlin-3a has been extensively studied. The table below summarizes the type of data available for Nutlin-3a, which is currently lacking for this compound.
| Parameter | This compound | Nutlin-3a |
| Primary Target | Postulated to be multifactorial | MDM2 |
| On-Target Potency (IC50) | Not established in cancer cells | Low nanomolar range for MDM2-p53 interaction |
| Kinome Scan Data | Not available | Available, showing high selectivity for MDM2 over a broad panel of kinases |
| Cellular Thermal Shift Assay (CETSA) Data | Not available | Available, confirming target engagement with MDM2 in cells |
| Off-Target Liabilities | Unknown | Generally considered to have a favorable off-target profile, with some reported off-target activities at higher concentrations |
Section 3: Experimental Protocols for Specificity Evaluation
To address the data gap for this compound and to provide a framework for future studies, this section details key experimental protocols used to assess the specificity of small molecule inhibitors.
Kinome Scanning
Objective: To determine the inhibitory activity of a compound against a large panel of protein kinases.
Methodology:
-
The compound of interest is incubated with a panel of purified, active protein kinases.
-
A kinase-specific substrate and ATP are added to initiate the phosphorylation reaction.
-
The amount of substrate phosphorylation is quantified, typically using a fluorescence- or luminescence-based readout.
-
The percentage of inhibition for each kinase at a given compound concentration is calculated.
-
For hits, dose-response curves are generated to determine the IC50 value.
The workflow for a typical kinome scan is illustrated below.
Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a compound within a cellular context.
Methodology:
-
Intact cells are treated with the compound of interest or a vehicle control.
-
The treated cells are heated to a range of temperatures to induce protein denaturation and aggregation.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The amount of the target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or other protein detection methods.
-
A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.
The CETSA workflow is depicted in the following diagram.
Safety Operating Guide
Safe Disposal of (Rac)-Saphenamycin: A Procedural Guide for Laboratory Professionals
(Rac)-Saphenamycin, as a potent cytotoxic agent, necessitates stringent handling and disposal protocols to ensure the safety of laboratory personnel and prevent environmental contamination. Adherence to these procedures is critical for minimizing exposure risks and maintaining a compliant research environment.
All waste materials, including the pure compound, contaminated labware (e.g., vials, gloves, pipette tips), and solutions containing this compound, must be treated as hazardous cytotoxic waste.[1][2] Disposal should align with institutional policies and local regulations for cytotoxic waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.[3] Always handle this compound and its associated waste within a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize inhalation exposure.[4]
Personal Protective Equipment (PPE):
Appropriate PPE is mandatory when handling this compound waste.[5][6] The following table summarizes the required PPE:
| PPE Category | Specification |
| Gloves | Chemotherapy-approved, powder-free nitrile gloves (double-gloving is recommended)[7] |
| Gown | Disposable, solid-front, back-closure chemotherapy gown made of a low-permeability fabric |
| Eye Protection | Safety goggles or a face shield to protect against splashes[8] |
| Respiratory | An N95 or higher-rated respirator should be used when there is a risk of aerosolization or dust generation[5] |
Step-by-Step Disposal Procedure
-
Waste Segregation:
-
Solid Waste Disposal:
-
Place all contaminated solid materials, including gloves, gowns, bench paper, pipette tips, and empty vials, directly into the designated solid cytotoxic waste container.
-
Empty containers must be triple-rinsed with a suitable solvent (e.g., 70% ethanol) before disposal, with the rinsate collected as hazardous liquid waste.[9] After rinsing, deface the label of the container.[9][10]
-
-
Liquid Waste Disposal:
-
Collect all solutions containing this compound, including experimental residues and rinsates, in a designated, leak-proof, and shatter-resistant liquid cytotoxic waste container.
-
The container must be clearly labeled with "Cytotoxic Waste," the chemical name "this compound," and any other information required by your institution.[10]
-
Do not fill liquid waste containers beyond 80% capacity to prevent spills.
-
-
Spill Management:
-
Waste Storage and Collection:
-
Store sealed cytotoxic waste containers in a designated, secure, and well-ventilated area, away from general laboratory traffic.[3]
-
Arrange for a licensed hazardous waste disposal contractor to collect the waste in accordance with your institution's schedule.[3]
-
Maintain detailed records of all cytotoxic waste generated and disposed of.[3]
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmed.datapharma.ch [pharmed.datapharma.ch]
- 3. benchchem.com [benchchem.com]
- 4. medkoo.com [medkoo.com]
- 5. kingstonhsc.ca [kingstonhsc.ca]
- 6. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 8. angenechemical.com [angenechemical.com]
- 9. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 10. va.gov [va.gov]
Essential Safety and Operational Guidance for Handling (Rac)-Saphenamycin
(Rac)-Saphenamycin is a phenazine antibiotic produced by Streptomyces species and is noted as a gp41 inhibitor with anti-HIV-1 activity.[1][2][] Due to its biological activity and similarity to other potent antibiotics and cytotoxic compounds, stringent safety protocols are essential when handling this substance to minimize exposure and ensure a safe laboratory environment. This guide provides a procedural framework for the safe handling and disposal of this compound, intended for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Given the lack of a specific Safety Data Sheet (SDS) for this compound, a conservative approach to PPE is warranted, drawing from general best practices for handling hazardous chemicals and cytotoxic agents.[4] The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or tightly fitting safety goggles. A full-face shield should be worn when there is a risk of splashes or aerosol generation.[5] | Protects against accidental splashes of solutions containing this compound and from airborne particles of the solid compound. |
| Skin and Body Protection | A fully buttoned, long-sleeved laboratory coat, preferably made of a low-permeability material. Closed-toe shoes are mandatory.[5] An additional disposable gown is recommended when handling larger quantities. | Prevents contact of the chemical with the skin. A lab coat should be dedicated to work with this compound and laundered separately. |
| Hand Protection | Double-gloving with compatible chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and changed frequently, especially if contaminated. | Minimizes the risk of exposure through absorption. The outer glove should be removed and disposed of immediately after handling the compound, and the inner glove removed upon leaving the work area. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) is recommended when handling the powdered form of the compound or when there is a potential for aerosolization. Work should be conducted in a certified chemical fume hood or biological safety cabinet. | Protects against inhalation of the powdered compound, which can be hazardous. Engineering controls like a fume hood are the primary line of defense. |
Experimental Workflow for Handling this compound
The following diagram outlines the procedural steps for the safe handling of this compound, from preparation to disposal.
Operational and Disposal Plans
Preparation:
-
Don PPE: Before entering the designated work area, put on all required personal protective equipment as outlined in the table above.
-
Prepare Work Area: All handling of this compound should occur within a certified chemical fume hood or a Class II Biological Safety Cabinet (BSC) to contain any dust or aerosols. The work surface should be covered with absorbent, disposable liners.
-
Weighing: When weighing the solid form of this compound, use an enclosure or a balance with a draft shield within the fume hood to prevent dissemination of the powder.
-
Dissolving: Add the solvent to the solid compound slowly to avoid splashing.
Handling:
-
Experimentation: Conduct all experimental procedures within the designated containment area.
-
Transportation: If the compound needs to be transported to another area, it should be in a clearly labeled, sealed primary container, which is then placed within a durable, sealed secondary container.
Disposal:
-
Decontamination: After handling is complete, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol), followed by a cleaning agent. All cleaning materials should be disposed of as hazardous waste.
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, pipette tips, disposable liners) should be collected in a dedicated, sealed hazardous waste container. Liquid waste should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
PPE Removal: Remove PPE in a manner that avoids self-contamination. The outer gloves should be removed first, followed by the lab coat or gown, and then the inner gloves. Respiratory and eye protection should be removed last.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Given that the toxicological properties of this compound have not been fully investigated, it is crucial to handle this compound with the utmost care, assuming it is hazardous.[6] Always consult your institution's safety officer for specific guidance and to conduct a formal risk assessment before beginning any work with this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
